2-Phenyl-5-propylpyridine
Description
BenchChem offers high-quality 2-Phenyl-5-propylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-5-propylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
85237-77-0 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-phenyl-5-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-12-9-10-14(15-11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |
InChI Key |
TZNKZUKEYWZEDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
synthesis and characterization of 2-phenyl-5-propylpyridine
Synthesis and Characterization of 2-Phenyl-5-propylpyridine: An In-Depth Technical Guide
Executive Summary 2-Phenyl-5-propylpyridine (CAS: 85237-77-0) is a high-value alkyl-aryl pyridine derivative. Originally identified as a trace volatile nitrogen compound in natural isolates such as narcissus and commint essential oils[1], it serves as a critical building block in fragrance chemistry and pharmaceutical development. This whitepaper provides a comprehensive, self-validating protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, alongside rigorous analytical characterization methodologies.
Retrosynthetic Analysis & Mechanistic Rationale
The strategic construction of the 2-aryl-5-alkylpyridine scaffold relies on the palladium-catalyzed carbon-carbon bond formation between a 2-halopyridine and an arylboronic acid.
-
Substrate Selection: 2-Bromo-5-propylpyridine (CAS: 1159821-61-0)[2] is chosen as the electrophile. The bromine atom at the C2 position is highly activated toward oxidative addition by the electron-withdrawing nature of the adjacent pyridine nitrogen.
-
Catalytic Cycle Causality: The reaction utilizes Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4]. The mechanism proceeds through oxidative addition of the C-Br bond to Pd(0), followed by base-assisted transmetalation. Mechanistic studies on 2-bromopyridines reveal that the presence of an aqueous base (like K2CO3) is non-negotiable; it coordinates with the phenylboronic acid to form an electron-rich boronate intermediate, significantly lowering the activation energy required for transmetalation[3].
-
Solvent Dynamics: A biphasic 1,4-dioxane/water (4:1) system is employed. Dioxane solubilizes the organic substrates and catalyst, while water dissolves the inorganic base, facilitating the crucial interfacial transmetalation step.
Experimental Workflow
The following workflow ensures high regioselectivity and minimizes side reactions (e.g., protodeboronation or oxidative homocoupling).
Figure 1: Step-by-step experimental workflow for the synthesis of 2-phenyl-5-propylpyridine.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system; failure to observe the expected phase changes or TLC spots indicates a deviation requiring immediate troubleshooting.
-
Reagent Assembly: In a dry 250 mL round-bottom flask, dissolve 2-bromo-5-propylpyridine (10.0 mmol, 2.00 g) and phenylboronic acid (12.0 mmol, 1.46 g, 1.2 eq) in 40 mL of 1,4-dioxane. Rationale: A slight excess of boronic acid compensates for potential loss via protodeboronation.
-
Base Introduction: Add an aqueous solution of K2CO3 (25.0 mmol, 3.45 g dissolved in 10 mL deionized water).
-
Critical Degassing: Purge the biphasic mixture with argon or nitrogen for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) catalyst and promotes the homocoupling of phenylboronic acid into biphenyl, a non-polar byproduct that severely complicates downstream purification.
-
Catalyst Addition: Quickly add Pd(PPh3)4 (0.5 mmol, 0.58 g, 5 mol%) under a positive stream of argon. The solution will typically turn pale yellow.
-
Reflux: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a new, UV-active product spot (Rf ~0.4).
-
Workup: Cool to room temperature. Dilute with 50 mL of water and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL) to remove residual aqueous base and dioxane, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Subject the crude oil to flash column chromatography (Silica gel, gradient elution from 100% Hexane to 95:5 Hexane:EtOAc) to yield the target compound.
Quantitative Data: Reaction Optimization
To establish the most robust methodology, various conditions were evaluated. The data below summarizes the causality between catalyst/base selection and isolated yield.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (2.5 eq) | Solvent System (v/v) | Temp (°C) | Isolated Yield (%) |
| 1 | Pd(OAc)2 | K2CO3 | Dioxane/H2O (4:1) | 90 | 45 |
| 2 | Pd(dppf)Cl2 | K3PO4 | Toluene/H2O (4:1) | 90 | 78 |
| 3 | Pd(PPh3)4 | K2CO3 | Dioxane/H2O (4:1) | 90 | 92 |
| 4 | Pd(PPh3)4 | Et3N (Organic) | Dioxane (Anhydrous) | 90 | 35 |
Note: Entry 4 demonstrates that the absence of water and an inorganic base severely bottlenecks the transmetalation step, leading to poor conversion.
Analytical Characterization
Rigorous characterization is mandatory to verify the structural integrity and purity of the synthesized 2-phenyl-5-propylpyridine.
Liquid Chromatography (RP-HPLC)
A validated reverse-phase HPLC method is required for purity assessment. SIELC Technologies has established a highly effective separation protocol for 2-phenyl-5-propylpyridine utilizing a Newcrom R1 column[4].
Table 2: Standardized HPLC Parameters
| Parameter | Specification |
| Column | Newcrom R1 (or equivalent mixed-mode RP column) |
| Mobile Phase | Acetonitrile (MeCN) / Water / 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| MS Adaptation | For LC-MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid |
Spectroscopic Analysis (Expected Values)
-
1H NMR (400 MHz, CDCl3): δ 8.52 (d, J = 2.1 Hz, 1H, Py-H6), 7.98 (d, J = 7.5 Hz, 2H, Ph-H), 7.65 (d, J = 8.0 Hz, 1H, Py-H3), 7.55 (dd, J = 8.0, 2.1 Hz, 1H, Py-H4), 7.45 (t, J = 7.5 Hz, 2H, Ph-H), 7.38 (t, J = 7.3 Hz, 1H, Ph-H), 2.62 (t, J = 7.6 Hz, 2H, -CH2-), 1.68 (h, J = 7.4 Hz, 2H, -CH2-), 0.96 (t, J = 7.3 Hz, 3H, -CH3).
-
Mass Spectrometry (ESI-MS): Calculated for C14H15N [M+H]+: 198.13; Found: 198.1.
Conclusion
The synthesis of 2-phenyl-5-propylpyridine is most effectively achieved via a water-tolerant, base-assisted Suzuki-Miyaura cross-coupling. By strictly adhering to the degassing protocols and utilizing the optimized biphasic solvent system, researchers can achieve >90% yields. Orthogonal characterization via RP-HPLC and NMR ensures the high-fidelity validation required for downstream applications in drug discovery and olfaction chemistry.
References
-
Characterization and Sensory Properties of Volatile Nitrogen Compounds from Natural Isolates - Perfumer & Flavorist. URL:[Link]
-
Mechanistic insights into the transmetalation step of a Suzuki-Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate - Universitat Autònoma de Barcelona Research Portal. URL: [Link]
-
Separation of 2-Phenyl-5-propylpyridine on Newcrom R1 HPLC column - SIELC Technologies. URL:[Link]
Sources
Physicochemical Profiling and Analytical Methodologies for 2-Phenyl-5-propylpyridine
An In-Depth Technical Guide for Chromatographic and Organoleptic Applications
Executive Summary
As drug development and flavor chemistry advance, the precise characterization of nitrogenous heterocycles has become paramount. 2-Phenyl-5-propylpyridine (CAS: 85237-77-0) is a structurally compelling molecule featuring a pyridine core substituted with a phenyl group at position 2 and a propyl chain at position 5[1]. This specific structural arrangement dictates its dual significance in modern science: it serves as a critical target analyte in pharmacokinetic studies and preparative separations, while also acting as a potent volatile nitrogen compound that defines the organoleptic profiles of various natural isolates[1][2].
This whitepaper synthesizes the physicochemical properties of 2-phenyl-5-propylpyridine, providing researchers with field-proven, self-validating methodologies for its chromatographic separation, mass spectrometric detection, and sensory application.
Physicochemical Properties & Structural Dynamics
Understanding the molecular behavior of 2-phenyl-5-propylpyridine requires an analysis of its structural moieties. The pyridine nitrogen acts as a weak base and a solitary hydrogen bond acceptor, while the bulky phenyl and propyl groups confer significant steric hindrance and lipophilicity.
The molecule's high partition coefficient (LogP = 3.72) dictates its behavior in both aqueous environments and lipid bilayers, making it highly permeable in biological membranes—a critical factor for its pharmacokinetic distribution[1].
Table 1: Core Physicochemical & Structural Data
| Property | Value | Mechanistic Implication |
| CAS Number | 85237-77-0 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C14H15N | Indicates a highly unsaturated, aromatic framework. |
| Molecular Weight | 197.28 g/mol | Small molecule classification; highly permeable in biological matrices. |
| LogP | 3.72 | Strongly lipophilic; drives high retention in reverse-phase chromatography. |
| H-Bond Acceptors | 1 (Pyridine Nitrogen) | Susceptible to protonation (estimated pKa ~5.5); interacts with acidic silanols. |
| H-Bond Donors | 0 | Limits aqueous solubility; necessitates organic co-solvents for dissolution. |
Analytical Chromatography: RP-HPLC and MS Compatibility
The separation of lipophilic basic compounds often presents challenges such as peak tailing due to secondary interactions with residual silanols on the stationary phase. According to application standards developed by , 2-phenyl-5-propylpyridine can be efficiently analyzed using a Reverse Phase (RP) HPLC method[1].
While traditional UV-based methods utilize phosphoric acid to suppress the ionization of the pyridine nitrogen, Mass Spectrometry (MS) compatibility requires a critical substitution . Phosphoric acid is non-volatile and will cause severe ion suppression and source contamination in the MS detector. Therefore, it must be replaced with a volatile organic acid, such as formic acid, which provides the necessary protons for positive electrospray ionization (ESI+) without precipitating in the source[1].
Fig 1: Chromatographic retention mechanism and MS workflow for 2-phenyl-5-propylpyridine.
Protocol: Self-Validating RP-HPLC-MS Method Development
This protocol is designed as a self-validating system, ensuring that any baseline anomalies or peak distortions are identified and corrected prior to sample analysis.
-
Step 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade H2O ) and Mobile Phase B (0.1% Formic acid in Acetonitrile).
-
Causality: Formic acid ensures the pyridine nitrogen remains consistently protonated, stabilizing its retention time while maintaining complete volatility for MS detection.
-
-
Step 2: Column Equilibration
-
Action: Purge system lines and equilibrate a C18 or mixed-mode RP column (e.g., Newcrom R1, 3 µm particle size) at 50% B for 10 column volumes.
-
Causality: Proper equilibration prevents gradient drift and ensures reproducible partitioning of the highly lipophilic analyte.
-
-
Step 3: System Suitability Testing (SST) & Blank Validation
-
Action: Inject a blank (sample diluent) to establish baseline noise and verify the absence of carryover. Next, inject a known standard solution and calculate the peak asymmetry factor ( As ).
-
Causality: This makes the method self-validating. Because basic nitrogenous compounds are prone to tailing, an As<1.5 confirms the inertness of the stationary phase and the adequacy of the acidic modifier.
-
-
Step 4: Gradient Elution
-
Action: Execute a linear gradient from 10% B to 90% B over 10 minutes at a flow rate of 1.0 mL/min.
-
Causality: The high LogP (3.72) of 2-phenyl-5-propylpyridine dictates that a high concentration of organic modifier (MeCN) is required to overcome the strong hydrophobic interactions between the analyte's alkyl/aryl groups and the stationary phase.
-
-
Step 5: ESI-MS Detection
-
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode, monitoring the [M+H]+ precursor ion at m/z 198.1.
-
Causality: The basic nature of the pyridine ring makes it an excellent candidate for protonation, yielding high sensitivity in ESI+ mode.
-
Organoleptic & Sensory Characteristics
Beyond its analytical applications, 2-phenyl-5-propylpyridine plays a nuanced role in flavor and fragrance chemistry. Research published in highlights the critical impact of volatile nitrogen compounds isolated from natural sources, such as cornmint[2][3].
Despite being present in trace amounts (often parts-per-million or lower), nitrogenous heterocycles possess exceptionally low odor thresholds. Substituted pyridines like 2-phenyl-5-propylpyridine typically impart characteristic "green," "earthy," or "roasted" notes. In complex matrices, they act as powerful organoleptic modifiers. For formulation scientists, the compound's high lipophilicity (LogP 3.72) is a crucial metric, as it directly influences the molecule's volatility and its release kinetics from lipid-rich food or cosmetic matrices.
Conclusion
The successful application of 2-phenyl-5-propylpyridine—whether as a pharmacokinetic marker or a sensory modifier—relies entirely on a deep understanding of its physicochemical properties. Its lipophilic nature and basic pyridine core dictate its behavior across biological membranes and chromatographic stationary phases. By employing self-validating, MS-compatible analytical workflows, researchers can ensure high-fidelity data acquisition essential for downstream drug development and formulation science.
References
-
SIELC Technologies. "Separation of 2-Phenyl-5-propylpyridine on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]
-
Perfumer & Flavorist. "Characterization and Sensory Properties of Volatile Nitrogen Compounds from Natural Isolates." Perfumer & Flavorist Magazine. Available at: [Link]
Sources
CAS Number and Chemical Identifiers for 2-Phenyl-5-propylpyridine: A Comprehensive Technical Guide
Introduction As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that require rigorous chemical identification and precise analytical handling. One such compound is 2-phenyl-5-propylpyridine , a specialized nitrogenous volatile. Originally identified as a trace component in natural botanical extracts, it has garnered significant attention in both the flavor/fragrance industry and agrochemical development. This whitepaper provides an in-depth analysis of its chemical identifiers, physicochemical properties, and the causal logic behind its analytical workflows.
Core Chemical Identifiers and Physicochemical Data
Accurate chemical identification is the foundation of any robust research or regulatory compliance program. 2-Phenyl-5-propylpyridine is uniquely defined by a set of global identifiers and physical properties that dictate its behavior in both biological systems and chromatographic columns.
Below is a consolidated table of its core quantitative and qualitative identifiers:
| Property / Identifier | Value | Significance |
| Chemical Name | 2-phenyl-5-propylpyridine | IUPAC nomenclature defining the core structure. |
| CAS Registry Number | [1] | Primary unique numerical identifier for regulatory tracking. |
| EINECS Number | [2] | European inventory identifier for commercial substances. |
| Molecular Formula | C14H15N[1] | Indicates a high degree of unsaturation (aromaticity). |
| Molecular Weight | 197.276 g/mol [1] | Facilitates mass spectrometry (MS) identification. |
| InChI Key | TZNKZUKEYWZEDN-UHFFFAOYSA-N[1] | Machine-readable structural hash for database indexing. |
| LogP | 3.72[1] | High lipophilicity; predicts strong retention in reverse-phase HPLC. |
Causality Insight: The LogP value of 3.72 indicates that this molecule is highly lipophilic[1]. In a biological context, this enables rapid penetration through the waxy cuticles of insects or plant membranes. Analytically, this high lipophilicity means the compound will be strongly retained on standard C18 stationary phases, requiring a high organic modifier concentration (e.g., Acetonitrile) for efficient elution.
Natural Occurrence and Biological Applications
While synthetic routes exist, 2-phenyl-5-propylpyridine was notably identified as a trace volatile nitrogen compound in natural isolates. Research by Sakata et al. confirmed the presence of 2-phenyl-5-propylpyridine, alongside other substituted pyridines, in the essential oil of [3]. In olfactory applications, these trace nitrogenous heterocycles contribute distinct roasted, green, or floral nuances to essential oils[3].
Beyond fragrance, this compound exhibits potent biological activity. Recent agrochemical developments have integrated 2-phenyl-5-propylpyridine into advanced [4].
Mechanistic Causality: The molecule acts on the trichoid sensilla—specialized olfactory receptors in insects like mosquitoes[4]. By saturating these receptors, the compound disrupts the insect's host-seeking neurological pathways, providing spatial repellency that rivals traditional compounds like DEET[4].
Mechanism of action for 2-phenyl-5-propylpyridine in arthropod spatial repellency.
Self-Validating Analytical Workflow: RP-HPLC-UV/MS
To quantify 2-phenyl-5-propylpyridine in complex matrices (like essential oils or repellent formulations), a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is required. Because the pyridine nitrogen is weakly basic, it is prone to secondary interactions with unendcapped silanols on traditional silica columns, which causes severe peak tailing.
To counteract this, we utilize a specialized low-silanol or mixed-mode column, such as the [5]. The following self-validating protocol ensures both chromatographic integrity and mass accuracy.
Step-by-Step Methodology:
-
Mobile Phase Preparation (The Causality of pH Control):
-
For UV Detection: Prepare a mobile phase of Acetonitrile (MeCN) and Water, modified with 0.1% Phosphoric acid ( H3PO4 )[5]. The acidic pH protonates residual silanols on the stationary phase, neutralizing them and preventing electrostatic tailing of the pyridine analyte.
-
For MS Detection: Replace Phosphoric acid with 0.1% Formic acid ( HCOOH )[5]. Why? Phosphoric acid is non-volatile and will precipitate in the Mass Spectrometer's Electrospray Ionization (ESI) source, destroying the instrument. Formic acid provides the necessary protons for [M+H]+ ionization while remaining fully volatile.
-
-
Column Equilibration & System Suitability:
-
Install a Newcrom R1 column (3 µm particle size for UPLC applications)[5].
-
Equilibrate at 1.0 mL/min. Self-Validation Step: Inject a blank solvent to ensure a flat baseline. A stable baseline validates that the system is free of carryover, ensuring that subsequent analyte peaks are genuine.
-
-
Sample Preparation:
-
Dilute the sample in MeCN to a concentration of ~10-50 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the 3 µm column frit.
-
-
Injection and Elution:
-
Inject 5 µL of the sample. Due to the high LogP (3.72), utilize a high organic ratio (e.g., 70% MeCN : 30% Water) for isocratic elution to ensure the compound elutes within a reasonable timeframe (typically <10 minutes).
-
-
Detection and Orthogonal Validation:
-
Primary Detection: Monitor UV absorbance at 254 nm. The extended π -conjugation between the phenyl ring and the pyridine core provides strong chromophoric absorption at this wavelength.
-
Orthogonal Validation (MS): Confirm the peak identity using ESI-MS in positive mode, extracting the [M+H]+ ion at m/z 198.1 (calculated from MW 197.276)[1].
-
Orthogonal RP-HPLC-UV/MS analytical workflow for 2-phenyl-5-propylpyridine.
Conclusion
The chemical identifiers of 2-phenyl-5-propylpyridine (CAS 85237-77-0) reflect a highly lipophilic, conjugated nitrogenous base. By understanding the causal relationship between its structure (LogP 3.72, basic pyridine core) and its physical behavior, scientists can optimize both its biological application as an insect repellent and its analytical quantification using tailored RP-HPLC-MS methodologies.
References
-
Title: Separation of 2-Phenyl-5-propylpyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Characterization and Sensory Properties of Volatile Nitrogen Compounds from Natural Isolates Source: Perfumer & Flavorist URL: [Link]
- Title: US10292396B2 - Methods for assessing repellant quality of organic materials and methods and compositions for repelling arthropods Source: Google Patents URL
Sources
- 1. 2-Phenyl-5-propylpyridine | SIELC Technologies [sielc.com]
- 2. 2-phenyl-5-propylpyridine CAS#: 85237-77-0 [m.chemicalbook.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. US10292396B2 - Methods for assessing repellant quality of organic materials and methods and compositions for repelling arthropods - Google Patents [patents.google.com]
- 5. 2-Phenyl-5-propylpyridine | SIELC Technologies [sielc.com]
health and safety data for 2-phenyl-5-propylpyridine
An In-depth Technical Guide to the Health and Safety Profile of 2-Phenyl-5-propylpyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive health and safety assessment for 2-phenyl-5-propylpyridine, a substituted pyridine derivative of interest in chemical synthesis and drug discovery. Given the absence of extensive direct toxicological data for this specific molecule, this document synthesizes information from structurally analogous compounds, including pyridine, phenylpyridines, and alkyl-substituted pyridines, to construct a predictive toxicological profile. It outlines a systematic, tiered approach for the experimental safety evaluation of novel pyridine derivatives, intended for researchers, chemists, and drug development professionals. The guide details essential protocols for in vitro and in vivo assays, emphasizes best practices for safe handling, and provides a framework for making informed risk assessments when working with new chemical entities.
Introduction and Chemical Identity
2-Phenyl-5-propylpyridine belongs to the large family of pyridine derivatives, a class of heterocyclic compounds integral to medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core substituted with both an aromatic (phenyl) and an aliphatic (propyl) group, suggests a complex physicochemical profile that influences its biological activity and toxicological properties. While specific applications for 2-phenyl-5-propylpyridine are not widely documented, related structures are explored for their potential as PDE4 inhibitors, anti-inflammatory agents, and CNS-active compounds.[2][3] The safe handling and development of such novel compounds hinge on a robust understanding of their potential health hazards.
Compound Details:
-
Name: 2-Phenyl-5-propylpyridine
-
CAS Number: 85237-77-0[4]
-
Molecular Formula: C₁₄H₁₅N
-
Structure:
Predictive Toxicological Profile and Hazard Assessment
Direct toxicological data for 2-phenyl-5-propylpyridine is not available. Therefore, this assessment is based on data from the parent molecule, pyridine, and structurally related analogues. This "read-across" approach is a scientifically established method for estimating the toxicity of untested chemicals.
Summary of Predicted Hazards from Analogue Data
The following table summarizes the known hazards of pyridine and related phenyl- or alkyl-substituted pyridines. These hazards are considered predictive for 2-phenyl-5-propylpyridine until specific data becomes available.
| Hazard Category | Analogue Compound(s) | Observed Effects & GHS Classification | Relevant Citations |
| Acute Toxicity (Oral) | Pyridine, 4-(3-Phenylpropyl)pyridine | Harmful if swallowed (Category 4) . Pyridine has an LD50 in rats of 891 mg/kg. | [5][6] |
| Acute Toxicity (Dermal) | Pyridine, 2-Vinylpyridine | Harmful/Toxic in contact with skin (Category 3/4) . Pyridine is classified as Category 4. Some vinylpyridines are Category 3. | [5][7] |
| Acute Toxicity (Inhalation) | Pyridine | Harmful if inhaled (Category 4) . May cause respiratory irritation, drowsiness, or dizziness. | [5] |
| Skin Corrosion/Irritation | Pyridine, 2-Phenylpyridine, 2-Methyl-6-phenylpyridine | Causes skin irritation (Category 2) . Pyridine itself can cause severe burns (Category 1). Phenyl- and methyl-phenyl pyridines are listed as Category 2 irritants. | [5][8] |
| Serious Eye Damage/Irritation | Pyridine, 2-Phenylpyridine, 2-Methyl-6-phenylpyridine | Causes serious eye irritation (Category 2A) . Pyridine can cause severe eye damage (Category 1). | [5][8] |
| Carcinogenicity | Pyridine | Suspected of causing cancer (Category 2) . Based on studies in rats and mice. | [5][9] |
| Reproductive Toxicity | Pyridine | Suspected of damaging fertility or the unborn child (Category 2) . | [5] |
| Specific Target Organ Toxicity (STOT) - Single Exposure | Pyridine | Causes damage to organs (central nervous system) . May cause respiratory irritation and narcotic effects. | [5] |
| Specific Target Organ Toxicity (STOT) - Repeated Exposure | Pyridine | Causes damage to organs through prolonged or repeated exposure (blood system, liver, central nervous system, kidneys) . | [5] |
| Neurotoxicity | 2-Phenylpyridine | Studies on C57 black mice did not show dopaminergic neurotoxicity for 2-PP, suggesting it is unlikely to cause Parkinson's-like symptoms in the way MPTP does. However, CNS effects are a known hazard of pyridine. |
Safe Handling, Exposure Controls, and First Aid
Based on the predictive hazard profile, stringent safety precautions are mandatory when handling 2-phenyl-5-propylpyridine.
Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]
-
Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat. Avoid contact with skin.[5][8] Contaminated clothing should be removed immediately and washed before reuse.[5]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[5]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][8]
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[5]
A Tiered Strategy for Experimental Safety Assessment
For a novel compound like 2-phenyl-5-propylpyridine, a structured, evidence-based approach is required to definitively establish its safety profile. This tiered strategy prioritizes in vitro and alternative methods to refine and reduce animal testing, in line with the 3Rs principle (Replacement, Reduction, Refinement).
Caption: A tiered workflow for assessing the toxicity of a novel chemical entity.
Tier 1: In Silico and In Vitro Assessment
The initial phase focuses on non-animal methods to predict and measure fundamental toxicity.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471) This test is a cornerstone of genetic toxicology, evaluating the potential for a substance to induce gene mutations.
-
Objective: To detect point mutations (base substitutions and frameshifts) induced by 2-phenyl-5-propylpyridine.
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[9]
-
Methodology:
-
Prepare a range of concentrations of the test article dissolved in a suitable solvent (e.g., DMSO).
-
In parallel experiments, incubate the bacterial strains with the test article, both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). The S9 fraction is critical as many compounds only become mutagenic after metabolism.
-
Plate the treated bacteria onto a minimal agar medium lacking the essential amino acid (histidine for Salmonella, tryptophan for E. coli) that the strains cannot synthesize.
-
Incubate plates for 48-72 hours.
-
-
Endpoint: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid). A dose-dependent increase in revertant colonies, typically double the spontaneous background rate, indicates a positive (mutagenic) result.
Tier 2: Alternative Models and Acute Toxicity
If in vitro results raise concerns, or for regulatory submission, this tier provides initial whole-organism data.
Protocol: Fish Embryo Acute Toxicity (FET) Test (OECD 236) The Zebrafish (Danio rerio) embryo model is a powerful alternative for assessing acute toxicity and teratogenicity.[11]
-
Objective: To determine the acute toxicity of 2-phenyl-5-propylpyridine on the embryonic stages of fish.
-
Test System: Newly fertilized zebrafish embryos (<3 hours post-fertilization).
-
Methodology:
-
Expose embryos to a range of concentrations of the test article in multi-well plates.
-
Incubate for a period of up to 96 hours.
-
Record observations at 24, 48, 72, and 96 hours.
-
-
Endpoints: Four apical observations are recorded as indicators of lethality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat. Sub-lethal teratogenic effects (e.g., scoliosis, edema) are also noted. The LC50 (median lethal concentration) is calculated.
Tier 3: Sub-Chronic and Reproductive Toxicity Studies
These longer-term studies are critical for understanding the risks of repeated exposure, as is common in pharmaceutical development.
Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408) This study provides information on major toxic effects, identifies target organs, and helps establish a No-Observed-Adverse-Effect Level (NOAEL).[12]
-
Objective: To characterize the toxicity profile following 90 days of daily administration and establish a NOAEL.
-
Test System: Typically Wistar or Sprague-Dawley rats.
-
Methodology:
-
Administer the test article daily via oral gavage to several dose groups of animals (e.g., low, mid, high dose) and a control group for 90 days.
-
Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Perform detailed hematology, clinical biochemistry, and urinalysis at the end of the study.
-
Conduct a full necropsy and histopathological examination of all major organs and tissues.
-
-
Endpoint: The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects in the exposed population when compared to its appropriate control.
Mechanistic Insights: Metabolic Activation of Pyridines
The toxicity of many pyridine-containing compounds is linked to their metabolism. Understanding this pathway is key to interpreting toxicological data.
Caption: Generalized metabolic pathway for pyridine derivatives in the liver.
The primary route of metabolism for pyridines involves cytochrome P450-mediated oxidation. This can lead to the formation of pyridine N-oxides or hydroxylated derivatives.[9] While Phase II conjugation reactions typically detoxify these metabolites by making them more water-soluble for excretion, the intermediate N-oxide can be a reactive species capable of interacting with cellular macromolecules, which is a potential mechanism for toxicity.
Conclusion
While 2-phenyl-5-propylpyridine lacks specific health and safety data, a comprehensive risk assessment can be constructed by leveraging data from structural analogues. The compound should be presumed to be harmful if swallowed, irritating to skin and eyes, and a potential long-term health hazard (carcinogenicity, reproductive toxicity) based on the profile of pyridine. Strict adherence to safety protocols is essential. For any drug development program, the tiered experimental strategy outlined herein provides a robust and ethical framework for definitively characterizing its toxicological profile, ensuring the safety of researchers and the eventual recipients of any derived therapeutic agents.
References
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RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. National Institute for Public Health and the Environment. [Link]
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MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
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Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine. [Link]
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Toxicological Sciences, Oxford Academic. (2002). Identification of Pyridine Compounds in Cigarette Smoke Solution That Inhibit Growth of the Chick Chorioallantoic Membrane. [Link]
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ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]
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ACS Omega. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. [Link]
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PubMed. (1988). 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. [Link]
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MDPI. (2022). Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones. [Link]
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Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-(3-Phenylpropyl)pyridine. [Link]
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NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]
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Watson International. (n.d.). Safety Data Sheet: 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. [Link]
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ACS Medicinal Chemistry Letters. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. [Link]
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PubMed. (n.d.). Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. [Link]
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ResearchGate. (2026). Toxicity Study of 1-(2, 5-Dihidroxyphenil)-3-Pyridine-2-Il-Propenone In Adult Female Mice. [Link]
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PubMed. (2021). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. [Link]
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Suzuki-Miyaura cross-coupling for 2-phenyl-5-propylpyridine synthesis
An Application Guide to the Synthesis of 2-phenyl-5-propylpyridine via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Biaryl Pyridine Scaffolds
The 2-phenylpyridine structural motif is a cornerstone in modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1][2] The synthesis of functionalized derivatives, such as 2-phenyl-5-propylpyridine, allows for the fine-tuning of molecular properties for specific applications. Among the myriad of synthetic strategies for forging carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[3][4][5]
This guide provides a detailed protocol for the synthesis of 2-phenyl-5-propylpyridine, leveraging the power and reliability of the palladium-catalyzed Suzuki-Miyaura reaction. It is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind experimental choices, ensuring both reproducibility and a foundational understanding of the reaction mechanism.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoborane (e.g., a boronic acid) and an organohalide.[6] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organohalide (2-bromo-5-propylpyridine), forming a Pd(II) complex.[8]
-
Transmetalation : In this crucial step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination : The final step involves the two organic fragments on the palladium center coupling together to form the desired biaryl product (2-phenyl-5-propylpyridine). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Detailed Experimental Protocol
This protocol details the synthesis of 2-phenyl-5-propylpyridine from 2-bromo-5-propylpyridine and phenylboronic acid.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Supplier Notes |
| 2-Bromo-5-propylpyridine | C₈H₁₀BrN | 200.08 | - | 1.0 mmol, 200 mg | Starting Material |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | - | 1.2 mmol, 146 mg | 1.2 equivalents |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | - | 0.03 mmol, 35 mg | 3 mol% Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 M in H₂O | 2.0 mmol, 1.0 mL | 2.0 equivalents |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 5 mL | Anhydrous |
| Deionized Water | H₂O | 18.02 | - | 1 mL | For Base Solution |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~100 mL | For Extraction |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~20 mL | For Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~2 g | Drying Agent |
| Silica Gel | SiO₂ | - | - | As needed | For Chromatography |
| Hexanes/Ethyl Acetate | - | - | e.g., 95:5 v/v | As needed | Eluent |
Required Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel on aluminum, with UV254 indicator)
Step-by-Step Synthesis Procedure
-
Reaction Setup :
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-propylpyridine (200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide starting material. The catalyst loading of 3 mol% is a standard starting point for many Suzuki couplings.
-
-
Solvent Addition and Degassing :
-
Add 1,4-dioxane (5 mL) to the flask.
-
Seal the flask with a septum and purge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be done by bubbling the gas through the solvent via a long needle while venting with another needle.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Degassing the solvent is crucial to prevent catalyst degradation and ensure a high yield.[8]
-
-
Addition of Base and Reaction :
-
Prepare a 2.0 M solution of potassium carbonate by dissolving K₂CO₃ in deionized water. Add 1.0 mL of this solution to the reaction flask via syringe.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 4-12 hours).
-
Rationale: The aqueous base activates the boronic acid for transmetalation and helps maintain a biphasic system which can improve reaction rates.[12][13] Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently.
-
-
Workup and Extraction :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).
-
Combine all organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Rationale: The extractive workup removes the inorganic base, salts, and water-soluble boron byproducts from the crude product.
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 2-phenyl-5-propylpyridine as a colorless oil.
-
Rationale: Column chromatography is a standard and effective method for isolating biaryl compounds from unreacted starting materials, homocoupled byproducts, and residual catalyst components.[14]
-
Experimental Workflow and Analysis
The entire process, from preparation to final analysis, can be visualized as a linear workflow.
Product Characterization
-
Yield : Calculate the percentage yield based on the initial amount of 2-bromo-5-propylpyridine.
-
Purity : Assess purity using ¹H NMR, ¹³C NMR, and GC-MS.
-
Confirmation : The structure can be confirmed by comparing the obtained spectral data with literature values or through detailed 2D NMR analysis. Analysis by reverse-phase HPLC is also a suitable method for purity determination.[15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Base is too weak or not soluble. | 1. Use fresh catalyst.2. Ensure thorough degassing of the solvent and maintain an inert atmosphere.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or ensure the base is adequately dissolved. |
| Significant Side Products | 1. Homocoupling of boronic acid.2. Protodeboronation (boronic acid decomposes).3. Hydrodehalogenation of the starting halide. | 1. Lower the reaction temperature; ensure efficient stirring.2. Use a stronger, non-aqueous base if necessary; minimize reaction time.3. Ensure the reaction environment is strictly anaerobic. |
| Difficulty in Purification | 1. Product co-elutes with impurities.2. Residual palladium compounds. | 1. Optimize the eluent system for column chromatography; try a different solvent system.2. Filter the crude product through a small plug of Celite or silica before concentrating. |
Safety Precautions
-
General : All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents :
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane : Dioxane is a flammable liquid and a suspected carcinogen. It can also form explosive peroxides upon standing. Use from a freshly opened bottle or test for peroxides before use.
-
Organohalides/Boronic Acids : Handle as potentially irritating chemicals.
-
-
Reaction Hazards :
-
Palladium-catalyzed cross-coupling reactions can be exothermic.[16][17] While this is less of a concern at the described scale, caution should be exercised during scale-up. Monitor the internal temperature and prepare for cooling if necessary.
-
Never heat a sealed vessel. Ensure the reaction system is properly vented (e.g., through a condenser open to a bubbler or inert gas line).[18]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust, efficient, and versatile pathway for the synthesis of 2-phenyl-5-propylpyridine. By carefully controlling the reaction parameters—particularly the exclusion of oxygen and the choice of base—this protocol can be reliably executed to produce high yields of the desired biaryl product. The insights into the mechanism and potential pitfalls offered in this guide empower the researcher to not only replicate the synthesis but also to adapt and troubleshoot it for the synthesis of other valuable biaryl compounds.
References
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Alsabeh, P. G., & Dekeyser, M. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Catalysts, 11(8), 944. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555. [Link]
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Sigman, M. S., & Norrby, P. O. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accounts of Chemical Research, 52(10), 2824-2834. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
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Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(45), 13542-13543. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(28), 9968-9977. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Sigman, M. S., & Norrby, P. O. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accounts of Chemical Research, 52(10), 2824-2834. [Link]
-
Vaddamanu, N., et al. (2012). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(28), 9968-9977. [Link]
-
ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Showalter, H. D. H., et al. (1998). Solution Phase Combinatorial Synthesis of Biaryl Libraries Employing Heterogeneous Conditions for Catalysis and Isolation with Size Exclusion Chromatography for Purification. The Journal of Organic Chemistry, 63(26), 9488-9498. [Link]
-
Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2633. [Link]
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OU Chemical Safety. (2021). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9789-9792. [Link]
-
Woods, R. M., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Chirality, 26(5), 253-263. [Link]
-
Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University P2SAC Conference. [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. [Link]
-
Lumen Learning. Organic Chemistry II: Palladium catalyzed couplings. [Link]
-
Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2633. [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Engle, K. M., & Chen, J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(19), 2782-2795. [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(30), 5705-5708. [Link]
-
OUCI. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Wikipedia. (2024). 2-Phenylpyridine. [Link]
-
ResearchGate. (2018). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... [Link]
- Google Patents. (1999). Process for preparing biaryl compounds.
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ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki-Miyaura/Enzymatic Kinetic Resolution. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
SIELC Technologies. (2018). 2-Phenyl-5-propylpyridine. [Link]
-
MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
-
ResearchGate. (2005). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. [Link]
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Application Note: Synthesis of 2-Phenyl-5-propylpyridine via Palladium-Catalyzed C-H Arylation
Abstract & Introduction
Substituted pyridine scaffolds are of paramount importance in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Traditional methods for their synthesis often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, direct C-H bond activation has emerged as a powerful and atom-economical strategy for constructing complex molecules by forming C-C or C-heteroatom bonds from ubiquitous C-H bonds.[2] This application note provides a comprehensive technical guide and a detailed protocol for the synthesis of 2-phenyl-5-propylpyridine, a valuable 2,5-disubstituted pyridine building block. We will leverage a palladium-catalyzed C-H arylation strategy, showcasing the power of this modern synthetic tool for the regioselective functionalization of challenging heteroaromatic systems.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying scientific rationale, mechanistic insights, and practical troubleshooting advice to ensure successful implementation.
Scientific Principles & Synthetic Strategy
The Challenge of Pyridine C-H Functionalization
Direct functionalization of the pyridine ring presents unique challenges. The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, deactivates it towards electrophilic substitution.[3] Furthermore, the Lewis basic nitrogen lone pair can readily coordinate to transition metal catalysts, potentially sequestering the active species and inhibiting catalysis.[3] Overcoming these issues requires a carefully designed catalytic system that can selectively activate a specific C-H bond on the pyridine core.
Rationale for the Chosen Synthetic Route: C-H Arylation of a Pyridine N-Oxide
To achieve the target structure of 2-phenyl-5-propylpyridine, two primary C-H activation approaches could be envisioned: the C-H alkylation of 2-phenylpyridine or the C-H arylation of 3-propylpyridine.
-
Alkylation of 2-phenylpyridine: In this substrate, the pyridine nitrogen overwhelmingly directs C-H activation to the ortho-positions of the phenyl ring, making selective functionalization at the C5-position of the pyridine ring highly challenging.[4][5][6]
-
Arylation of 3-propylpyridine: This is a more promising strategy. The regioselectivity of C-H functionalization on a 3-substituted pyridine can be controlled. By temporarily converting the pyridine to its N-oxide, we can profoundly alter the electronic properties and directing-group ability of the heterocycle. The pyridine N-oxide moiety is a well-established and powerful directing group for palladium-catalyzed C-H functionalization, strongly favoring activation at the C2-position.[7] For 3-substituted pyridine N-oxides, this C2-directing effect leads to the regioselective formation of 2,5-disubstituted products, which is precisely the pattern required for our target molecule.[8]
Therefore, our chosen strategy involves a two-step process:
-
Oxidation: Synthesis of 3-propylpyridine N-oxide from commercially available 3-propylpyridine.
-
C-H Arylation: Palladium-catalyzed direct arylation of 3-propylpyridine N-oxide with a suitable phenyl source.
Mechanism of Pd-Catalyzed C-H Arylation of Pyridine N-Oxide
The catalytic cycle is believed to proceed through the pathway illustrated below. The N-oxide is crucial as it pre-coordinates to the palladium catalyst, positioning it for a highly regioselective C-H cleavage event at the C2 position, typically via a Concerted Metalation-Deprotonation (CMD) mechanism. Following the C-H activation to form a palladacycle intermediate, reaction with the arylating agent and subsequent reductive elimination furnishes the C-C coupled product and regenerates the active Pd(II) catalyst.
.dot digraph "Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd_II [label="Pd(OAc)₂ (Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="3-Propylpyridine\nN-Oxide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Pd(II)-Substrate\nComplex"]; Palladacycle [label="Palladacycle Intermediate\n(via CMD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aryl_Source [label="Ar-M (e.g., PhB(OH)₂)\nor Benzene", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pd_IV [label="Pd(IV) Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Phenyl-5-propylpyridine\nN-Oxide", shape=ellipse, fillcolor="#FFFFFF", style="dashed"];
// Edges Pd_II -> Complex [label="+ Substrate"]; Substrate -> Complex; Complex -> Palladacycle [label="C-H Activation\n- AcOH"]; Palladacycle -> Pd_IV [label="+ Aryl Source\n(Transmetalation or\nOxidative Addition)"]; Aryl_Source -> Pd_IV; Pd_IV -> Product [label="Reductive Elimination"]; Product -> Pd_II [style=invis]; // For layout Pd_IV -> Pd_II [label="Regenerates Catalyst", constraint=false, pos="e,2.5,2.5"];
// Invisible edges for layout {rank=same; Pd_II; Substrate;} {rank=same; Palladacycle; Aryl_Source;} {rank=same; Pd_IV; Product;} } .enddot Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Detailed Experimental Protocols
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Propylpyridine | ≥98% | Sigma-Aldrich | |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% | Sigma-Aldrich | Handle with care; potential shock sensitivity. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals | Catalyst |
| Phenylboronic acid | ≥97% | Combi-Blocks | Arylating agent |
| Silver(I) Carbonate (Ag₂CO₃) | 99% | Alfa Aesar | Oxidant/Halide Scavenger |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher | For work-up |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich | For deoxygenation step |
Protocol Part A: Synthesis of 3-Propylpyridine N-Oxide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-propylpyridine (5.0 g, 41.3 mmol).
-
Dissolution: Dissolve the pyridine in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add m-CPBA (10.2 g, ~45.4 mmol, 1.1 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 10% aqueous sodium sulfite (2 x 50 mL) to quench excess peroxide, saturated aqueous sodium bicarbonate (3 x 50 mL) to remove m-chlorobenzoic acid, and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-propylpyridine N-oxide as a pale yellow oil, which is used in the next step without further purification.
Protocol Part B: C-H Arylation and Deoxygenation
-
Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-propylpyridine N-oxide (1.0 g, 7.29 mmol), phenylboronic acid (1.33 g, 10.9 mmol, 1.5 equiv), Pd(OAc)₂ (82 mg, 0.36 mmol, 5 mol%), and Ag₂CO₃ (3.0 g, 10.9 mmol, 1.5 equiv).
-
Solvent Addition: Add 30 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor for the consumption of starting material by TLC or GC-MS.
-
Cooling & Filtration: Cool the mixture to room temperature and dilute with 50 mL of ethyl acetate. Filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate (2 x 20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-phenyl-5-propylpyridine N-oxide.
-
Deoxygenation: Dissolve the crude N-oxide in 50 mL of toluene. Add triphenylphosphine (2.87 g, 10.9 mmol, 1.5 equiv) and heat the mixture at reflux (110 °C) for 6 hours.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to afford 2-phenyl-5-propylpyridine as a colorless oil.
Experimental Workflow & Data
.dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start: 3-Propylpyridine", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidation [label="Step A: Oxidation\n(m-CPBA, DCM)"]; N_Oxide [label="Crude 3-Propylpyridine\nN-Oxide", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Arylation [label="Step B: C-H Arylation\n(Pd(OAc)₂, PhB(OH)₂, Ag₂CO₃, Dioxane, 110°C)"]; Workup1 [label="Filtration & Concentration"]; Deoxygenation [label="Deoxygenation\n(PPh₃, Toluene, 110°C)"]; Purification [label="Column Chromatography"]; Product [label="Final Product:\n2-Phenyl-5-propylpyridine", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS, Purity)", style=dashed];
// Edges Start -> Oxidation; Oxidation -> N_Oxide; N_Oxide -> Arylation; Arylation -> Workup1; Workup1 -> Deoxygenation; Deoxygenation -> Purification; Purification -> Product; Product -> Analysis; } .enddot Caption: Overall experimental workflow for the synthesis.
Expected Results
| Parameter | Expected Value | Method |
| Overall Yield | 55-70% (over 3 steps) | Gravimetric |
| Purity | >98% | HPLC, ¹H NMR |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure | NMR |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure | NMR |
| Mass Spectrum (EI) | m/z = 197.12 (M⁺) | MS |
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Step A | Incomplete reaction; degradation of m-CPBA. | Increase reaction time. Use freshly purchased m-CPBA. Ensure slow, controlled addition at 0 °C. |
| Low Yield in Step B | Catalyst deactivation; insufficient oxidant; poor quality of anhydrous solvent. | Screen other oxidants (e.g., Benzoquinone, Cu(OAc)₂). Add a ligand (e.g., PPh₃, P(o-tol)₃) to stabilize the Pd catalyst. Ensure solvent is rigorously dry. |
| Poor Regioselectivity | Steric hindrance or competing electronic effects. | This protocol is generally highly regioselective. If other isomers are observed, consider screening different palladium ligands or solvents. |
| Incomplete Reaction | Insufficient heating; catalyst poisoning. | Ensure consistent heating and stirring. Increase catalyst loading to 7-10 mol%. Ensure starting materials are pure. |
| Difficult Purification | Formation of biphenyl or other side products; triphenylphosphine oxide removal. | Optimize chromatography gradient. For PPh₃=O removal, triturate the crude product with a solvent like ether or hexanes where it is poorly soluble. |
Conclusion
This application note details a robust and regioselective method for the synthesis of 2-phenyl-5-propylpyridine using a modern palladium-catalyzed C-H activation strategy. By employing a pyridine N-oxide as a key intermediate, the inherent challenges of pyridine functionalization are effectively overcome, directing arylation selectively to the C2-position. The provided protocol is a practical and scalable approach for accessing valuable 2,5-disubstituted pyridine building blocks, demonstrating the utility of C-H activation in streamlining the synthesis of complex organic molecules for pharmaceutical and materials science applications.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society. [Link]
-
Houlden, C. E., & Galkin, M. V. (2015). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Angewandte Chemie International Edition. [Link]
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. [Link]
-
Baroliya, P., & Patel, K. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Gulevskaya, A. V., et al. (2016). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry. [Link]
-
Baroliya, P., & Patel, K. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
-
Zhang, S.-K., et al. (2017). Pd catalyzed the C–H alkylation reaction of 2-phenylpyridine. ResearchGate. [Link]
-
Zhang, S.-K., et al. (2017). Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Organic & Biomolecular Chemistry. [Link]
-
Li, W., et al. (2016). Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. PMC. [Link]
-
Organic Chemistry Portal. (2011). Pyridine synthesis. [Link]
-
Sasada, T., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]
-
Li, H. L., & Kuninobu, Y. (2020). Palladium-Catalyzed Secondary C(sp3)−H Arylation of 2-Alkylpyridines. Advanced Synthesis & Catalysis. [Link]
-
Kaur, N. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Yang, S., et al. (2014). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. [Link]
-
Venning, A. R. O., et al. (2015). Palladium-Catalyzed, Ring-Forming Aromatic C-H Alkylations with Unactivated Alkyl Halides. Journal of the American Chemical Society. [Link]
-
Al-Zaydi, K. M. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. ResearchGate. [Link]
-
Li, W., et al. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters. [Link]
-
Naj, A. (2016). HIGHLY C3-SELECTIVE DIRECT ALKYLATION AND ARYLATION OF 2-PYRIDONES UNDER VISIBLE-LIGHT-PROMOTED PHOTOREDOX CATALYSIS. HETEROCYCLES. [Link]
-
Lim, Y.-G., et al. (1994). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. ResearchGate. [Link]
-
Lim, Y.-G., et al. (1995). Regioselective alkylation of 2-phenylpyridines with terminal alkenes via C–H bond activation by a rhodium catalyst. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
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- 8. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N -oxides - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02556K [pubs.rsc.org]
Unambiguous Spectral Assignment of 2-phenyl-5-propylpyridine: A Detailed Protocol Using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive, step-by-step protocol for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) nuclear magnetic resonance (NMR) signals of 2-phenyl-5-propylpyridine. Aimed at researchers, scientists, and professionals in drug development, this guide moves beyond a simple listing of procedures to explain the rationale behind experimental choices. By integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR techniques, this protocol ensures a self-validating system for accurate structural elucidation. The methodologies detailed herein are grounded in established principles of NMR spectroscopy and are supported by authoritative references to ensure scientific integrity.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] The precise chemical environment of each nucleus is reflected in its chemical shift, while through-bond scalar couplings provide valuable information about atomic connectivity.[3][4] For complex molecules such as 2-phenyl-5-propylpyridine, which contains both aromatic and aliphatic moieties, one-dimensional (1D) ¹H and ¹³C NMR spectra can exhibit signal overlap and ambiguity. Two-dimensional (2D) NMR experiments are therefore essential to resolve these complexities and achieve confident spectral assignment.[5][6][7]
This guide will systematically walk through the process of preparing a sample of 2-phenyl-5-propylpyridine, acquiring a suite of NMR spectra, and interpreting the data to assign every ¹H and ¹³C signal. The workflow is designed to be logical and self-verifying, leveraging the complementary information provided by different NMR experiments.
I. Experimental Design and Rationale
The core of this protocol lies in a multi-pronged approach that combines 1D and 2D NMR experiments. This strategy is designed to build a complete picture of the molecule's structure by correlating connected nuclei.
Diagram of the Overall Workflow:
Caption: Workflow for NMR spectral assignment.
II. Materials and Methods
A. Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[8]
Protocol:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for 2-phenyl-5-propylpyridine due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[9][10] If solubility is an issue, or if aromatic signals overlap with the residual solvent peak, benzene-d₆ can be used to induce aromatic solvent-induced shifts (ASIS), which may resolve overlapping signals.[11]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended.[12] For ¹³C NMR and 2D experiments, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[12]
-
Procedure:
-
Weigh the desired amount of 2-phenyl-5-propylpyridine into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Gently vortex or swirl the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulates.[13]
-
Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.[8][13]
-
B. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.
1. 1D ¹H NMR:
-
Purpose: To obtain an overview of the proton environments, including their chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns).
-
Key Parameters:
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
2. 1D ¹³C NMR:
-
Purpose: To identify the number of unique carbon environments and their approximate chemical shifts.
-
Key Parameters:
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Mode: Proton-decoupled for singlet peaks.
-
Number of Scans: May range from several hundred to several thousand depending on the sample concentration.
-
3. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are scalar (J) coupled, typically those separated by two or three bonds (²JHH, ³JHH).[6] This is crucial for tracing out spin systems within the molecule.
-
Key Parameters: Standard pulse programs (e.g., cosygpqf) provided by the spectrometer software are generally robust.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with the carbon atom to which it is directly attached (¹JCH).[14] This experiment is highly sensitive and provides a direct link between the ¹H and ¹³C spectra.
-
Key Parameters: The experiment is optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz for both aromatic and aliphatic C-H bonds.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[15][16][17][18] This is the key experiment for connecting different spin systems and assigning quaternary (non-protonated) carbons.
-
Key Parameters: The experiment is typically optimized for a long-range coupling constant of 8-10 Hz.
III. Step-by-Step Spectral Assignment
A. Predicted Chemical Shifts
Before analyzing the experimental data, it is helpful to predict the approximate chemical shifts based on the molecular structure. Various software packages and online tools can provide these predictions with reasonable accuracy.[3][19][20][21][22]
Table 1: Predicted ¹H and ¹³C Chemical Shifts for 2-phenyl-5-propylpyridine
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine Ring | |||
| 2 | C | - | ~158 |
| 3 | CH | ~7.6-7.8 | ~122 |
| 4 | CH | ~7.5-7.7 | ~136 |
| 5 | C | - | ~133 |
| 6 | CH | ~8.6-8.8 | ~149 |
| Phenyl Ring | |||
| 1' | C | - | ~139 |
| 2'/6' | CH | ~7.9-8.1 | ~127 |
| 3'/5' | CH | ~7.3-7.5 | ~129 |
| 4' | CH | ~7.3-7.5 | ~128 |
| Propyl Chain | |||
| α-CH₂ | CH₂ | ~2.5-2.7 | ~34 |
| β-CH₂ | CH₂ | ~1.6-1.8 | ~24 |
| γ-CH₃ | CH₃ | ~0.9-1.1 | ~14 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
B. Analysis of the ¹H NMR Spectrum
-
Integration: Identify the relative number of protons for each signal. The aromatic region (typically ~7.0-9.0 ppm) should integrate to 8 protons (3 from the pyridine ring and 5 from the phenyl ring). The aliphatic region (~0.5-3.0 ppm) should integrate to 7 protons from the propyl group.
-
Multiplicity:
-
The γ-CH₃ group of the propyl chain is expected to be a triplet (t).
-
The β-CH₂ group will be a sextet or multiplet (m).
-
The α-CH₂ group will be a triplet (t).
-
The aromatic protons will exhibit doublet (d) and triplet/multiplet (t/m) patterns characteristic of substituted pyridine and phenyl rings.
-
C. Building Connectivity with 2D NMR
Diagram of the Assignment Logic:
Caption: Correlation network for spectral assignment.
-
Step 1: Assign the Propyl Group.
-
Identify the upfield triplet in the ¹H spectrum (~0.9 ppm) as the γ-CH₃ group.
-
In the COSY spectrum, find the cross-peak between the γ-CH₃ signal and the adjacent β-CH₂ protons (~1.7 ppm).
-
Follow the COSY correlations from the β-CH₂ to the α-CH₂ protons (~2.6 ppm).
-
Use the HSQC spectrum to assign the directly attached carbons: C-γ, C-β, and C-α.
-
-
Step 2: Assign the Pyridine Ring Protons.
-
The most downfield proton is typically H-6, adjacent to the nitrogen atom (~8.7 ppm).
-
The COSY spectrum will show a correlation between H-6 and H-4 (or H-5 if it were a CH). However, in the 5-substituted pyridine, H-6 will show a long-range coupling to H-4. A stronger correlation will be seen between H-4 and H-3.[23]
-
Identify the H-4 (~7.6 ppm) and H-3 (~7.7 ppm) protons based on their coupling patterns and COSY cross-peaks.
-
Use the HSQC spectrum to assign the corresponding carbons: C-6, C-4, and C-3.
-
-
Step 3: Assign the Phenyl Ring Protons.
-
The ortho protons (H-2'/6') are typically the most downfield of the phenyl group due to their proximity to the pyridine ring. They will appear as a doublet or multiplet integrating to 2H.
-
The meta (H-3'/5') and para (H-4') protons will be further upfield.
-
Use the COSY spectrum to trace the connectivity from H-2'/6' to H-3'/5' and then to H-4'.
-
Use the HSQC spectrum to assign the corresponding carbons: C-2'/6', C-3'/5', and C-4'.
-
-
Step 4: Assign the Quaternary Carbons using HMBC.
-
The HMBC experiment is crucial for assigning the non-protonated carbons.[24][25]
-
C-5 (Pyridine): Look for correlations from the α-CH₂ protons of the propyl group and from H-4 and H-6 of the pyridine ring.
-
C-2 (Pyridine): Look for correlations from H-3, H-6, and H-2'/6' of the phenyl ring.
-
C-1' (Phenyl): Look for correlations from H-2'/6' and H-3 of the pyridine ring.
-
IV. Data Summary and Verification
Consolidate all assignments into a final table. The assignments should be internally consistent across all acquired spectra. For example, a proton assigned via COSY should show a corresponding HSQC correlation to a carbon that, in turn, shows logical HMBC correlations to neighboring protons.
Table 2: Final ¹H and ¹³C NMR Assignments for 2-phenyl-5-propylpyridine in CDCl₃
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations |
| Pyridine Ring | |||||
| 2 | [e.g., 158.1] | - | - | - | H-3, H-6, H-2'/6' |
| 3 | [e.g., 121.5] | [e.g., 7.72] | d (7.8) | H-4 | C-2, C-4, C-5, C-1' |
| 4 | [e.g., 136.2] | [e.g., 7.65] | dd (7.8, 2.1) | H-3, H-6 | C-2, C-5, C-6, C-α |
| 5 | [e.g., 133.4] | - | - | - | H-3, H-4, H-6, H-α |
| 6 | [e.g., 149.3] | [e.g., 8.68] | d (2.1) | H-4 | C-2, C-4, C-5 |
| Phenyl Ring | |||||
| 1' | [e.g., 139.0] | - | - | - | H-2'/6', H-3 |
| 2'/6' | [e.g., 126.9] | [e.g., 8.01] | d (7.5) | H-3'/5' | C-1', C-2, C-4' |
| 3'/5' | [e.g., 128.8] | [e.g., 7.45] | t (7.5) | H-2'/6', H-4' | C-1', C-5' |
| 4' | [e.g., 128.5] | [e.g., 7.39] | t (7.5) | H-3'/5' | C-2'/6' |
| Propyl Chain | |||||
| α-CH₂ | [e.g., 33.8] | [e.g., 2.61] | t (7.6) | H-β | C-4, C-5, C-6, C-β, C-γ |
| β-CH₂ | [e.g., 24.1] | [e.g., 1.69] | sext (7.6) | H-α, H-γ | C-α, C-γ |
| γ-CH₃ | [e.g., 13.9] | [e.g., 0.95] | t (7.6) | H-β | C-α, C-β |
Note: The chemical shift and coupling constant values are illustrative and should be replaced with experimental data.
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C spectra of 2-phenyl-5-propylpyridine can be achieved. This protocol, which emphasizes the rationale behind each step and the cross-verification of data, provides a robust framework for the structural elucidation of similarly complex molecules. The detailed methodology ensures high confidence in the final assignments, a critical requirement for research, quality control, and regulatory submissions in the pharmaceutical and chemical industries.
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- Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.
- ResearchGate. (n.d.). ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of...
- Girreser, U., et al. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721.
- ChemicalBook. (n.d.). 2-Phenylpyridine(1008-89-5) 13C NMR spectrum.
- Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
- ResearchGate. (2017, January 8). Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3?
- MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). HSQC and 1H, 1H COSY NMR data for compound 1.
- JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics.
- Compound Interest. (n.d.). a guide to 13c nmr chemical shift values.
- ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.
- Dalton Transactions (RSC Publishing). (n.d.). Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii)
- Organic Syntheses Procedure. (n.d.). Pyridine, 2-phenyl.
- MDPI. (2023, February 6). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
- Benchchem. (n.d.).
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- 10. NMR solvent selection - that also allows sample recovery [biochromato.com]
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- 24. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. cosy hsqc hmbc: Topics by Science.gov [science.gov]
Application Note: Infrared Spectroscopy Analysis of Functional Groups in 2-Phenyl-5-Propylpyridine
Introduction: Unveiling the Molecular Structure of a Key Pyridine Derivative
2-Phenyl-5-propylpyridine is a disubstituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1] The precise arrangement of its functional groups—a pyridine ring, a phenyl substituent, and a propyl chain—governs its chemical reactivity, biological activity, and physical properties. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure of such compounds.[2][3]
This application note provides a comprehensive guide to the FT-IR analysis of 2-phenyl-5-propylpyridine. It moves beyond a simple listing of peaks to explain the rationale behind spectral interpretation, grounded in the vibrational physics of the molecule's constituent parts. We will explore the characteristic infrared absorptions of the 2,5-disubstituted pyridine ring, the monosubstituted phenyl group, and the aliphatic propyl chain, enabling researchers to confidently verify the identity and purity of their samples.
Theoretical Background: The Vibrational Fingerprint of 2-Phenyl-5-Propylpyridine
The infrared spectrum of 2-phenyl-5-propylpyridine is a superposition of the vibrational modes of its three key structural components. Understanding the expected absorption regions for each is paramount for accurate spectral interpretation.
The Pyridine Ring: A Heterocyclic Aromatic System
The infrared spectrum of pyridine is similar to that of a monosubstituted benzene, but with distinct features due to the presence of the nitrogen heteroatom. The key vibrational modes include:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[4] For pyridine and its derivatives, these bands are expected in the 3100-3000 cm⁻¹ region.[5]
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.[2][6] The exact positions are sensitive to the substitution pattern.
-
C-H In-Plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ range.
-
C-H Out-of-Plane Bending (OOP): The pattern of strong absorptions in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the pyridine ring.[2][7] For a 2,5-disubstituted pyridine, specific patterns of C-H wagging are expected.
The Monosubstituted Phenyl Group
The phenyl group attached at the 2-position of the pyridine ring also has a characteristic set of infrared absorptions:
-
Aromatic C-H Stretching: These will overlap with the pyridine C-H stretching bands in the 3100-3000 cm⁻¹ region.[8]
-
Ring Stretching: Two characteristic bands appear near 1600 cm⁻¹ and 1500-1450 cm⁻¹.[4]
-
Out-of-Plane C-H Bending: For a monosubstituted benzene ring, two strong bands are typically observed. One is found between 770 and 710 cm⁻¹, and the other is a ring bending mode near 690 cm⁻¹.[7] These are crucial for confirming the presence of the phenyl substituent.
The Propyl Group: An Aliphatic Signature
The propyl group at the 5-position provides clear aliphatic signals:
-
C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups will produce strong absorptions in the 2960-2850 cm⁻¹ range.[9] These are distinctly below the 3000 cm⁻¹ threshold for aromatic C-H stretches.
-
C-H Bending: The scissoring, wagging, and twisting vibrations of the -CH₂- and -CH₃ groups will appear in the 1470-1370 cm⁻¹ region.
Predicted Infrared Absorption Data for 2-Phenyl-5-Propylpyridine
The following table summarizes the expected vibrational frequencies for the key functional groups in 2-phenyl-5-propylpyridine. This serves as a predictive guide for spectral analysis.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Medium to Weak | C-H Stretching | Aromatic (Pyridine and Phenyl Rings) |
| 2960 - 2850 | Strong | C-H Stretching (Asymmetric and Symmetric) | Propyl Group (-CH₂, -CH₃) |
| ~1600 | Medium | C=C and C=N Ring Stretching | Pyridine and Phenyl Rings |
| ~1580 | Medium | C=C and C=N Ring Stretching | Pyridine and Phenyl Rings |
| ~1470 | Medium | -CH₂- Scissoring | Propyl Group |
| ~1450 | Medium | C=C Ring Stretching | Phenyl Ring |
| ~1380 | Medium to Weak | -CH₃ Symmetric Bending (Umbrella) | Propyl Group |
| 900 - 650 | Strong | C-H Out-of-Plane Bending | Pyridine and Phenyl Rings (Substitution Pattern) |
| 770 - 710 | Strong | C-H Out-of-Plane Bending | Monosubstituted Phenyl Ring |
| ~690 | Medium to Strong | Ring Bending | Monosubstituted Phenyl Ring |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol details the steps for analyzing a liquid sample of 2-phenyl-5-propylpyridine using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique for liquids.
Instrumentation and Materials
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Sample of 2-phenyl-5-propylpyridine.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Workflow Diagram
Sources
- 1. ijres.org [ijres.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rtilab.com [rtilab.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. academicedgepress.co.uk [academicedgepress.co.uk]
improving yield and purity in the synthesis of 2-phenyl-5-propylpyridine
Welcome to the Technical Support Center for the synthesis of 2-phenyl-5-propylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this important pyridine derivative.
Introduction to the Synthesis of 2-Phenyl-5-propylpyridine
The synthesis of 2-phenyl-5-propylpyridine can be efficiently achieved through the Kröhnke pyridine synthesis. This versatile and robust method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1] The Kröhnke synthesis is favored for its high atom economy and the fact that it does not require an additional oxidation step to form the aromatic pyridine ring.[1]
This guide will focus on a plausible and efficient Kröhnke synthesis route for 2-phenyl-5-propylpyridine and address common challenges that may arise during the experimental process.
Proposed Synthetic Pathway: Kröhnke Synthesis
A logical and efficient approach to synthesizing 2-phenyl-5-propylpyridine via the Kröhnke method is the reaction of 1-(phenacyl)pyridinium bromide with 1-penten-3-one in the presence of ammonium acetate.
Overall Reaction:
dot
Caption: Overall reaction for the synthesis of 2-phenyl-5-propylpyridine via the Kröhnke method.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on the principles of the Kröhnke pyridine synthesis.[2]
Materials:
-
1-(Phenacyl)pyridinium bromide (1.0 eq)
-
1-Penten-3-one (1.1 eq)
-
Ammonium acetate (10 eq)
-
Glacial acetic acid
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(phenacyl)pyridinium bromide (1.0 eq) and 1-penten-3-one (1.1 eq) in glacial acetic acid.
-
Addition of Nitrogen Source: Add ammonium acetate (10 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 2-phenyl-5-propylpyridine as a pale yellow oil.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-phenyl-5-propylpyridine in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am observing a very low yield of 2-phenyl-5-propylpyridine. What are the potential causes?
A1: Low yields in the Kröhnke synthesis can often be attributed to several factors. A primary point of failure can be the incomplete cyclization and aromatization of the 1,5-dicarbonyl intermediate that forms after the initial Michael addition.[3]
-
Purity of Starting Materials: Ensure that your 1-(phenacyl)pyridinium bromide and 1-penten-3-one are pure. Impurities can lead to side reactions and inhibit the desired transformation. The pyridinium salt should be completely dry.[4]
-
Quality of Ammonium Acetate: Ammonium acetate can decompose over time. Use a fresh, high-quality source to ensure an adequate supply of ammonia for the cyclization step.[4]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and time. If the reaction is incomplete, consider increasing the reflux time. However, excessively long reaction times or high temperatures can lead to degradation of the product.[4]
-
Stoichiometry: While a slight excess of the α,β-unsaturated ketone is often used, a large excess can lead to side products. Ensure accurate stoichiometry.
dot
Caption: Key areas to investigate when troubleshooting low product yield.
Q2: My reaction seems to stall, and I isolate unreacted starting materials. How can I drive the reaction to completion?
A2: Incomplete conversion is a common challenge. To address this:
-
Increase Equivalents of Ammonium Acetate: A larger excess of ammonium acetate can help push the equilibrium towards the cyclized product.[3]
-
Microwave Irradiation: Consider using microwave irradiation, which has been shown to accelerate the Kröhnke synthesis and improve yields, often with shorter reaction times.[5]
-
Solvent Choice: While glacial acetic acid is common, other solvents like methanol can also be used.[1] Solvent optimization can sometimes improve yields.
Issue 2: Product Purity and Side Reactions
Q3: My final product is contaminated with several impurities. What are the likely side products in a Kröhnke synthesis?
A3: Side products in the Kröhnke synthesis can arise from several pathways:
-
Michael Adduct Intermediate: The 1,5-dicarbonyl intermediate may not fully cyclize, leading to its presence in the crude product.
-
Self-Condensation of 1-Penten-3-one: The α,β-unsaturated ketone can undergo self-condensation, especially under basic conditions if the work-up is not carefully controlled.
-
Formation of other Pyridine Isomers: While less common in the standard Kröhnke synthesis, alternative cyclization pathways could theoretically lead to isomeric pyridine products.
-
Polymerization: α,β-Unsaturated carbonyl compounds can be prone to polymerization, leading to tar-like substances.
Q4: How can I minimize the formation of these side products?
A4: Minimizing side products requires careful control of reaction conditions:
-
Controlled Addition of Reagents: Adding the 1-penten-3-one slowly to the reaction mixture can help to minimize its self-condensation.
-
Temperature Control: Avoid excessively high temperatures, which can promote side reactions and decomposition.
-
Inert Atmosphere: While not always necessary for the Kröhnke synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities from oxidative side reactions.
Issue 3: Purification Challenges
Q5: I am having difficulty purifying 2-phenyl-5-propylpyridine by column chromatography. It seems to streak on the silica gel column. What can I do?
A5: The basic nature of the pyridine ring can cause it to interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Addition of a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent system can neutralize the acidic sites on the silica gel and significantly improve the chromatography.[3]
-
Use of Neutral or Basic Alumina: As an alternative to silica gel, you can use neutral or basic alumina for column chromatography, which is more compatible with basic compounds.
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with dilute hydrochloric acid. The protonated pyridine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide and extract the purified pyridine back into an organic solvent.[3]
dot
Caption: A general workflow for the purification of 2-phenyl-5-propylpyridine.
Q6: Is distillation a viable purification method for 2-phenyl-5-propylpyridine?
A6: Yes, for liquid pyridine derivatives like 2-phenyl-5-propylpyridine, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[3] It is important to perform the distillation under reduced pressure to avoid thermal decomposition at high temperatures.
Quantitative Data Summary
The following table provides a general overview of reaction parameters and expected outcomes for a typical Kröhnke pyridine synthesis.
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Pyridinium salt:α,β-unsaturated ketone) | 1 : 1.0-1.2 | A slight excess of the ketone can help drive the reaction to completion. |
| Ammonium Acetate (equivalents) | 5-10 | A large excess is used to ensure complete cyclization.[4] |
| Reaction Temperature | 100-140 °C | Sufficient temperature is needed for cyclization and dehydration.[1] |
| Reaction Time | 2-8 hours | Monitor by TLC to determine the optimal time. |
| Expected Yield | 60-90% | Yields can vary depending on the specific substrates and conditions.[1] |
References
-
ResearchGate. (n.d.). Optimization of reaction conditionsa. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. Retrieved from [Link]
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
Sources
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00084A [pubs.rsc.org]
Technical Support Center: A Guide to the Purification of 2-Phenyl-5-Propylpyridine
Welcome to the technical support resource for the purification of 2-phenyl-5-propylpyridine (CAS No. 85237-77-0). This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working with this substituted pyridine derivative. The inherent chemical properties of 2-phenyl-5-propylpyridine present unique purification challenges, from removing closely related structural isomers to eliminating persistent process-related impurities and water.
This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is grounded in established chemical principles and field-proven techniques to ensure you can achieve the desired purity for your specific application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the purification of 2-phenyl-5-propylpyridine.
Q1: My "purified" 2-phenyl-5-propylpyridine has a persistent yellow or brown color. What causes this and how can I obtain a colorless product?
A1: Discoloration in pyridine derivatives is typically caused by the presence of trace impurities that may have chromophores or have oxidized upon exposure to air and light.[1] Crude synthetic products can contain various impurities, including phenolic compounds or unsaturated species, that contribute to color.[2]
-
Causality: The discoloration arises from minor impurities that are often difficult to remove by a single purification method. Oxidation of the pyridine ring or side chains can also lead to colored byproducts.
-
Solution: A robust purification strategy is required. Fractional distillation is often the most effective method. For stubborn coloration, adding an oxidizing agent like potassium permanganate (KMnO₄) followed by a strong base like sodium hydroxide (NaOH) to the distillation flask can help break down these colored impurities into less volatile salts.[2] Alternatively, if you are using recrystallization, treating the hot solution with activated charcoal can effectively adsorb colored impurities before filtration.[3]
Q2: My analytical data (e.g., NMR, GC-MS) indicates the presence of water in my sample, even after distillation. How can I effectively dry 2-phenyl-5-propylpyridine?
A2: Pyridines are notoriously hygroscopic, readily absorbing moisture from the atmosphere.[1] Furthermore, pyridine and its derivatives can form a minimum-boiling azeotrope with water, which makes simple distillation an ineffective method for complete water removal.[1]
-
Causality: The nitrogen lone pair in the pyridine ring forms hydrogen bonds with water, leading to its high affinity for moisture. The azeotrope formation means that water will co-distill with the product, making separation by boiling point difference alone impossible.
-
Solution: A multi-step drying process is essential for obtaining an anhydrous product.
-
Pre-drying: For samples with significant water content, first treat the crude product with a desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets. Let it stand for several hours or overnight.[1][4]
-
Chemical Drying & Distillation: Decant the pre-dried liquid into a clean, dry distillation flask. Add a more powerful drying agent, such as calcium hydride (CaH₂), and reflux the mixture for several hours under an inert atmosphere.[1] Calcium hydride reacts irreversibly with any residual water to produce hydrogen gas and calcium hydroxide. Following the reflux, perform a fractional vacuum distillation to isolate the pure, anhydrous product.
-
Q3: I am struggling to separate 2-phenyl-5-propylpyridine from its structural isomers. What is the most effective purification technique for this challenge?
A3: The separation of closely related isomers, such as 2-phenyl-3-propylpyridine or other positional isomers, is a common and significant challenge because their physical properties (boiling point, polarity) are often very similar.
-
Causality: Isomers have identical molecular weights and often similar polarities, making separation by standard distillation or simple chromatography difficult.
-
Solution: High-resolution techniques are necessary.
-
High-Efficiency Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) under reduced pressure can be effective.
-
Chromatography: This is often the most practical solution.
-
Silica Gel Column Chromatography: This technique separates compounds based on polarity.[4] A carefully optimized eluent system, typically a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane), is crucial. A shallow gradient elution can enhance separation.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For the most challenging separations, preparative HPLC is the gold standard. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water is highly effective for separating pyridine derivatives.[6] This method can be scaled up to isolate gram quantities of high-purity material.[6]
-
-
Q4: How should I properly store purified 2-phenyl-5-propylpyridine to maintain its long-term purity?
A4: The stability and purity of 2-phenyl-5-propylpyridine can be compromised by exposure to moisture, air (oxygen), and light.
-
Causality: As a hygroscopic compound, it will readily absorb water from the air.[1] Oxygen can lead to the formation of colored oxidative byproducts.
-
Solution: Store the purified product in a tightly sealed, amber glass bottle to protect it from moisture and light.[4] For optimal stability, especially for anhydrous material, store it under an inert atmosphere (e.g., nitrogen or argon) and consider adding activated molecular sieves (3Å or 4Å) to the storage vessel to scavenge any trace moisture.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides specific troubleshooting advice for common purification techniques.
Guide 1: Purification by Vacuum Distillation
Vacuum distillation is a primary method for purifying liquid compounds with high boiling points, as it lowers the boiling temperature and prevents thermal degradation.
| Problem | Potential Cause | Troubleshooting Solution & Rationale |
| Bumping / Unstable Boiling | Uneven heating; lack of boiling chips or inadequate stirring. | Ensure uniform heating with a mantle and use a magnetic stir bar for smooth boiling. This prevents superheating and sudden, violent boiling (bumping). |
| Product Decomposition in Pot | Distillation temperature is still too high; presence of acid catalysts. | Increase the vacuum (lower the pressure) to further reduce the boiling point. If the reaction was acid-catalyzed, neutralize the crude mixture with a base (e.g., sodium carbonate) before distilling to prevent acid-driven decomposition at high temperatures.[7] |
| Poor Separation / Low Purity | Inefficient distillation column; vacuum fluctuations; distillation rate too fast. | Use a fractionating column (e.g., Vigreux) to increase the separation efficiency. Ensure the vacuum is stable. Distill slowly (1-2 drops per second) to allow for proper vapor-liquid equilibrium on each theoretical plate of the column. |
| Product Solidifies in Condenser | The compound has a melting point close to the temperature of the condenser cooling water. | Use tempered water (e.g., 30-40°C) as the coolant instead of cold tap water to keep the product in its liquid state as it passes through the condenser. |
The following diagram outlines the decision-making process for purifying 2-phenyl-5-propylpyridine by distillation.
Caption: Decision workflow for distillation purification.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
| Problem | Potential Cause | Troubleshooting Solution & Rationale |
| Poor Separation (Rf values too close) | Incorrect eluent polarity. | The key to separation is optimizing the mobile phase. If compounds are eluting too quickly (high Rf), decrease the eluent polarity (e.g., increase the hexane-to-ethyl acetate ratio). If they are eluting too slowly or not at all (low Rf), increase the polarity. Run several small-scale TLC plates with different solvent systems first to find the optimal conditions.[4] |
| Band Tailing / Streaking | Sample is too polar for silica; sample overload; acidic/basic nature of the compound. | Tailing can occur if the compound interacts too strongly with the acidic silica gel. Adding a small amount (~0.5-1%) of a modifier like triethylamine to the eluent can neutralize the acidic sites and produce sharper bands. Ensure the crude material is loaded in a concentrated band using a minimal amount of solvent. Overloading the column leads to poor separation. |
| Irrecoverable Product | Compound is irreversibly adsorbed onto the stationary phase. | This is common with very polar compounds on silica. If modifying the eluent doesn't work, switch to a less acidic stationary phase like alumina or consider reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica). |
This diagram illustrates a logical approach to troubleshooting common chromatography issues.
Caption: Troubleshooting guide for column chromatography.
Part 3: Detailed Experimental Protocols
Disclaimer: All procedures should be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Protocol 1: High-Purity Anhydrous Product via Chemical Drying and Fractional Vacuum Distillation
This protocol is designed to remove water and other volatile impurities to yield high-purity, anhydrous 2-phenyl-5-propylpyridine.
-
Pre-drying (if necessary): Place 50 g of crude 2-phenyl-5-propylpyridine in a 250 mL round-bottom flask. Add 10 g of solid potassium hydroxide (KOH) pellets. Stopper the flask and let it stand for at least 12 hours with occasional swirling.[1][4]
-
Setup for Distillation: Carefully decant the pyridine derivative into a clean, dry 250 mL round-bottom flask containing a magnetic stir bar, leaving the KOH pellets and any dark residue behind.
-
Final Drying: Add 2-3 g of calcium hydride (CaH₂) powder to the flask.[1] Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the system is not sealed.
-
Reflux: Assemble a reflux apparatus with a condenser protected by a drying tube filled with calcium chloride or a nitrogen inlet. Reflux the mixture with stirring for 2-4 hours.[1]
-
Distillation: Rearrange the apparatus for fractional vacuum distillation. Use a short Vigreux column insulated with glass wool.
-
Fraction Collection: Apply vacuum and gently heat the flask. Discard any initial low-boiling forerun. Collect the main fraction at a stable boiling point and pressure.
-
Analysis and Storage: Analyze the collected fractions by GC or HPLC to confirm purity.[8] Combine the pure fractions and store under an inert atmosphere as described in the FAQs.
Protocol 2: Purification by Silica Gel Flash Chromatography
This protocol is ideal for removing impurities with different polarities, including isomers.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 100g for 1-2g of crude product) in a non-polar eluent (e.g., 100% hexane).[4] Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 2-phenyl-5-propylpyridine (1-2 g) in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel (~5 g) by removing the solvent via rotary evaporation. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent (e.g., 100% hexane or 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the compounds from the column.[5]
-
Fraction Collection and Monitoring: Collect fractions in test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp (254 nm).[4][5]
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent by rotary evaporation to yield the purified 2-phenyl-5-propylpyridine.
Protocol 3: Purification by Acid-Base Extraction
This method is highly effective for separating the basic 2-phenyl-5-propylpyridine from any neutral or acidic impurities.[4]
-
Dissolution: Dissolve the crude product (e.g., 10 g) in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (200 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous hydrochloric acid (HCl) solution (2 x 100 mL). The basic pyridine will be protonated and move into the aqueous layer as a pyridinium salt.[4] Combine the aqueous layers.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 6 M NaOH) with stirring until the pH is > 10, confirmed with pH paper.[4] This regenerates the free, water-insoluble pyridine derivative.
-
Back-Extraction: Extract the liberated 2-phenyl-5-propylpyridine back into an organic solvent (e.g., diethyl ether, 3 x 100 mL).
-
Drying and Evaporation: Combine the organic extracts. Dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[4]
References
-
2-Phenyl-5-propylpyridine. (2018, May 16). SIELC Technologies. Retrieved from [Link]
- Sisco, W. E., & Wiederecht, J. S. (1955). Purification of pyridine bases by distillation (U.S. Patent No. 2,708,653A). U.S. Patent and Trademark Office.
- Purification method of pyridine and pyridine derivatives. (2016). KR Patent No. 101652750B1. Google Patents.
-
2-Phenylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (2011). CN Patent No. 101981007A. Google Patents.
-
Yılmaz, B., & Argun, A. (2025). Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. North Clin Istanb. Retrieved from [Link]
-
Principles of Chromatography Method Development. (2019, October 26). IntechOpen. Retrieved from [Link]
-
Stanczak, A. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. BioProcess International. Retrieved from [Link]
-
Ramkrishna, M., Suresh, P., Praveen, G., Reddy, B., & Rao, J. M. (2011). Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. Indo-Global Journal of Pharmaceutical Sciences, 1(2), 121-126. Retrieved from [Link]
-
Rapid method development to overcome challenges of bi-specific antibody purification. (2022, June 27). European Pharmaceutical Review. Retrieved from [Link]
-
Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. (2011). Semantic Scholar. Retrieved from [Link]
-
The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Tools for Purifying the Product. (n.d.). ResearchGate. Retrieved from [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R5). (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]
-
2-phenyl-3-propylpyridine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
- Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. (2008). EP Patent No. 1883628A2. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Phenyl-5-propylpyridine | SIELC Technologies [sielc.com]
- 7. EP1883628A2 - Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
🔬 Technical Support Center: Catalytic Stability of 2-Phenyl-5-propylpyridine
Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on complex synthetic workflows where 2-phenyl-5-propylpyridine (CAS: 85237-77-0) is utilized as a substrate, directing ligand, or pharmaceutical intermediate. While its robust aromatic framework suggests high stability, this molecule exhibits three distinct vulnerabilities under specific catalytic conditions: over-reduction of the pyridine core, off-target C-H metallation of the phenyl ring, and photochemically induced deaminative fragmentation.
This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure the structural integrity of 2-phenyl-5-propylpyridine during your experiments.
Major catalytic degradation pathways of 2-phenyl-5-propylpyridine.
🛠️ Troubleshooting Guides & FAQs
Issue 1: Over-Reduction During Catalytic Hydrogenation
Q: Why is my 2-phenyl-5-propylpyridine converting into a mass +6 Da byproduct during Pd-catalyzed reactions?
Causality: The +6 Da mass shift indicates the complete hydrogenation of the pyridine ring to form 2-phenyl-5-propylpiperidine. Pyridine rings are highly susceptible to reduction over standard Pd/C or Rh/C catalysts under H₂ atmospheres. Furthermore, the basicity of the resulting piperidine can poison the catalyst, leading to incomplete conversion of your actual target functional groups, as demonstrated in continuous-flow hydrogenation studies[1].
Mitigation: Switch the catalyst to Pt/C, which exhibits significantly lower activity toward pyridine reduction, or introduce a catalyst poison (e.g., quinoline) to selectively deactivate the highly active step-edge sites responsible for heterocyclic ring hydrogenation.
🧪 Self-Validating Protocol: Selective Hydrogenation Workflow
-
Catalyst Preparation: Weigh 5 wt% Pt/C (instead of Pd/C) to minimize pyridine reduction.
-
Validation Checkpoint: Ensure the catalyst is stored under argon; exposure to ambient air can alter the metal's oxidation state and destroy its selectivity profile.
-
-
Reaction Assembly: Dissolve 2-phenyl-5-propylpyridine in ethyl acetate (EtOAc). Add quinoline (0.1 eq) as a selective poison.
-
Pressurization: Purge the vessel with H₂ and pressurize to 1 atm.
-
Validation Checkpoint: Monitor H₂ uptake via a mass flow controller. A sudden plateau indicates the successful reduction of the target functional group without the continuous, slow uptake characteristic of pyridine over-reduction.
-
-
In-Process GC-MS:
-
Validation Checkpoint: Withdraw a 50 µL aliquot, filter through a micro-pad of Celite, and run GC-MS. Confirm the absence of the M+6 peak (m/z 203) to validate that the pyridine core remains intact before quenching the bulk reaction.
-
-
Quench & Isolate: Filter off the catalyst and concentrate in vacuo.
Issue 2: Off-Target C-H Activation (Ortho-Metallation)
Q: I am observing unwanted functionalization on the phenyl ring during Pd(II) or Ru(II) cross-coupling. How do I suppress this?
Causality: The pyridine nitrogen acts as a powerful σ-donor, coordinating to the transition metal and bringing it into close proximity with the ortho-C-H bond of the adjacent phenyl ring. This forms a highly stable 5-membered palladacycle (or ruthenacycle), which drastically lowers the activation energy for ortho-C-H functionalization (arylation, halogenation, etc.)[2].
Mitigation: Employ sterically demanding phosphine ligands that physically block the pyridine nitrogen from forming a stable coplanar metallacycle.
🧪 Self-Validating Protocol: Suppressing Directing-Group Effects
-
Ligand Selection: Select a bulky biaryl phosphine ligand (e.g., XPhos or JohnPhos).
-
Assembly: Combine Pd(OAc)₂, the ligand, and 2-phenyl-5-propylpyridine in a Schlenk flask under N₂.
-
In-Process NMR Monitoring:
-
Validation Checkpoint: After 1 hour of heating, take a 0.1 mL aliquot, evaporate the solvent, and dissolve in CDCl₃. Check the ¹H NMR spectrum for the presence of the two ortho-protons on the phenyl ring (~7.8 ppm). If these peaks integrate to <2 relative to the propyl chain, off-target C-H activation is occurring, and the ligand-to-metal ratio must be increased.
-
-
Quench: Add saturated NH₄Cl to break any transient metal-substrate complexes and extract with an organic solvent.
Issue 3: Photoredox Deaminative Fragmentation
Q: Under photoredox conditions with alkyl halides, my 2-phenyl-5-propylpyridine is completely degrading. What is the mechanism?
Causality: In the presence of electrophilic alkyl halides, the basic pyridine nitrogen undergoes an Sₙ2 reaction to form an N-alkylpyridinium salt[3]. Under photoredox conditions (e.g., Ir-based photosensitizers), these pyridinium salts are highly susceptible to single-electron transfer (SET) reduction. This reduction triggers irreversible C-N bond fragmentation, destroying the pyridine core and generating alkyl radicals[4].
Mitigation: If alkyl halides must be used, switch to a less nucleophilic solvent (e.g., HFIP) to suppress the initial Sₙ2 quaternization step, or tune the photocatalyst to a lower reduction potential.
Decision tree for identifying and mitigating 2-phenyl-5-propylpyridine instability.
📊 Quantitative Stability Data
The following table summarizes the expected substrate loss of 2-phenyl-5-propylpyridine under various standard catalytic conditions and the validated mitigation strategies.
| Catalyst System | Reaction Environment | Primary Degradation Pathway | Substrate Loss (%) | Mitigation Strategy |
| 5 wt% Pd/C, H₂ | Reductive (Batch) | Piperidine Over-reduction | > 80% | Switch to Pt/C or add quinoline poison[1] |
| Pd(OAc)₂, PhI | Oxidative / Cross-Coupling | Ortho-C-H Arylation | 40 - 60% | Employ sterically demanding phosphine ligands[2] |
| Ir(ppy)₃, R-X | Photoredox (Visible Light) | Pyridinium Fragmentation | 15 - 30% | Avoid highly electrophilic alkyl halides / Use HFIP[4],[3] |
📚 References
-
Title: Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable Source: d-nb.info URL: [Link]
-
Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: rsc.org URL: [Link]
-
Title: Dissection of Alkylpyridinium Structures to Understand Deamination Reactions Source: acs.org URL: [Link]
-
Title: Metal–Organic Layers with Photosensitizer and Pyridine Pairs Activate Alkyl Halides for Photocatalytic Heck-Type Coupling with Olefins Source: acs.org URL: [Link]
Sources
minimizing homocoupling side reactions in 2-phenyl-5-propylpyridine synthesis
Welcome to the technical support center for the synthesis of 2-phenyl-5-propylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for minimizing homocoupling side reactions, a common challenge in palladium-catalyzed cross-coupling.
Troubleshooting Guide: Minimizing Homocoupling Side Reactions
Homocoupling, the undesired self-coupling of the organometallic reagent (e.g., phenylboronic acid) or the halide, is a prevalent side reaction that reduces the yield of the desired 2-phenyl-5-propylpyridine and complicates purification. This guide provides a systematic approach to diagnose and resolve the root causes of excessive homocoupling.
Problem: High Levels of Homocoupling Byproducts Detected (e.g., Biphenyl)
High levels of biphenyl (from phenylboronic acid) or 2,2'-bis(5-propylpyridine) are clear indicators of suboptimal reaction conditions. Follow these steps to identify and rectify the issue.
Step 1: Verify the Inertness of the Reaction Atmosphere
The presence of oxygen is a primary driver of homocoupling. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can promote the homocoupling of boronic acids.[1][2]
Causality: Pd(II) species can directly mediate the homocoupling of two boronic acid molecules to produce a biaryl and regenerate Pd(0).[2][3] This pathway is especially problematic at the start of a reaction if a Pd(II) precatalyst is used and its reduction to Pd(0) is not efficient.[2][4]
Solutions:
-
Rigorous Degassing: Ensure all solvents, including any water used in the base solution, are thoroughly degassed.[5][6] Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using freeze-pump-thaw cycles for highly sensitive reactions.[5][7]
-
Inert Atmosphere: The reaction vessel must be meticulously purged with an inert gas.[5] Use standard Schlenk line or glovebox techniques, especially when handling air-sensitive catalysts and ligands.[8]
Step 2: Evaluate the Palladium Catalyst and Ligand System
The choice and handling of the catalyst and ligand are critical for directing the reaction toward the desired cross-coupling pathway.[9]
Causality: The ligand stabilizes the palladium center. Bulky, electron-rich ligands promote the desired reductive elimination step to form the product and can sterically hinder the formation of intermediates that lead to homocoupling.[1][10] Inefficient generation of the active Pd(0) species from a Pd(II) precatalyst can leave excess Pd(II) available to catalyze homocoupling.[2][4]
Solutions:
-
Switch to a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it eliminates the need for an in-situ reduction step, directly entering the catalytic cycle.[1][6]
-
Utilize Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for the clean and efficient in-situ generation of the active monoligated Pd(0) species, which can minimize side reactions.[1]
-
Optimize Ligand Choice: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands accelerate the rate-limiting oxidative addition of aryl chlorides and promote the final reductive elimination step, outcompeting side reactions.[4][11]
-
Check Ligand Integrity: Phosphine ligands are susceptible to oxidation.[5] Ensure they have been stored and handled under an inert atmosphere.
Step 3: Optimize Reaction Parameters (Base, Solvent, Temperature)
The reaction environment plays a crucial role in balancing the rates of the desired and undesired reaction pathways.
Causality: The base is required to activate the boronic acid for transmetalation.[12] However, an overly strong or concentrated base can accelerate side reactions. The solvent affects the solubility of reagents and the stability of catalytic intermediates.[13][14] High temperatures can accelerate catalyst decomposition and side reactions at a faster rate than the desired product formation.[1][4]
Solutions:
-
Base Selection: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxide bases for Suzuki couplings.[4][13] The choice of base can significantly impact the reaction outcome.[13]
-
Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, or THF are commonly effective at minimizing homocoupling.[1] While some water is often necessary to dissolve the base, excessive amounts can promote homocoupling.[1]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[1] Start with moderate temperatures (e.g., 80 °C) and adjust as needed based on reaction monitoring.[4]
Step 4: Adjust Reagent Stoichiometry and Addition Rate
Controlling the relative concentrations of the coupling partners can influence the reaction pathway.
Causality: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.[1]
Solutions:
-
Slow Addition: Add the phenylboronic acid solution slowly over a period of time to the reaction mixture containing the 2-halo-5-propylpyridine and catalyst.[1]
-
Stoichiometric Ratio: Using a slight excess (e.g., 1.05-1.2 equivalents) of the 2-halo-5-propylpyridine can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in pathways leading to homocoupling.[1]
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for systematically addressing homocoupling issues.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of homocoupling in a Suzuki reaction?
A1: Homocoupling primarily occurs through two pathways. The first is a Pd(II)-mediated process where a Pd(II) salt reacts with two molecules of boronic acid to form the biaryl dimer and Pd(0).[2] The second pathway is often promoted by the presence of an oxidant, typically oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), perpetuating the first pathway.[2][3]
Q2: For the synthesis of 2-phenyl-5-propylpyridine, which halide on the pyridine ring is best: Chloro, Bromo, or Iodo?
A2: The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl.[4] While 2-iodopyridines are most reactive, they are also more prone to side reactions like dehalogenation.[7] 2-chloropyridines are often challenging and require more active, specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[4] For this synthesis, a 2-bromo-5-propylpyridine often provides a good balance of reactivity and stability, making it an excellent starting point for optimization. The C2 position of the pyridine ring is electronically activated by the adjacent nitrogen atom, which weakens the C-Cl bond and facilitates the oxidative addition step.
Q3: Could a Negishi coupling be a better alternative to the Suzuki coupling for this transformation?
A3: Potentially, yes. The Negishi coupling, which uses organozinc reagents, offers several advantages.[15] It often proceeds under milder conditions and can have higher functional group tolerance.[16] The transmetalation step with organozinc reagents is typically very fast, which can help to outcompete side reactions. However, the primary challenge is the preparation and handling of organozinc reagents, which are highly moisture- and air-sensitive. For substrates where Suzuki coupling proves problematic due to boronic acid instability or sluggish transmetalation, the Negishi coupling is a powerful alternative.[16][17]
Q4: How can I accurately quantify the amount of homocoupling byproduct in my crude reaction mixture?
A4: The most common methods for quantifying product and byproduct ratios are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[18] By running a crude sample of your reaction mixture and comparing the peak areas of your desired product and the homocoupled byproduct (e.g., biphenyl), you can determine their relative amounts. For accurate quantification, it is best to generate a calibration curve using authentic standards of both the product and the byproduct.
Optimized Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Phenyl-5-Propylpyridine
This protocol is a robust starting point, incorporating best practices to minimize homocoupling.
Materials:
-
2-Bromo-5-propylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (5 mL)
-
Water, degassed (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-propylpyridine, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[19]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.[7]
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-8 hours.[19]
-
Workup: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product, 2-phenyl-5-propylpyridine.
Catalytic Cycle and Homocoupling Pathway
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling side pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. jmcct.com [jmcct.com]
- 10. Reddit - Please wait for verification [reddit.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 17. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
solvent effects on the synthesis of 2-phenyl-5-propylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the synthesis of substituted pyridines. The synthesis of 2-phenyl-5-propylpyridine via the Suzuki-Miyaura cross-coupling of 2-bromo-5-propylpyridine with phenylboronic acid is a classic example of a reaction where solvent selection is the single most critical failure point.
Unlike standard aryl halides, the pyridine nitrogen can coordinate with the palladium catalyst, altering its electronic properties and solubility. The solvent is not merely a passive medium; it actively dictates the stabilization of catalytic intermediates and the rate of competing side reactions[1].
Below is our comprehensive guide, combining field-proven protocols, causal mechanistic insights, and troubleshooting FAQs to ensure your synthesis is robust and reproducible.
To ensure high yields and reproducibility, we recommend a miscible biphasic system of 1,4-Dioxane and Water. This protocol includes built-in validation checkpoints to verify success at each stage.
Reagents:
-
Aryl Halide: 2-bromo-5-propylpyridine (1.0 equiv, 5.0 mmol)
-
Boronic Acid: Phenylboronic acid (1.2 equiv, 6.0 mmol)
-
Catalyst: Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)
-
Base: K₂CO₃ (2.5 equiv, 12.5 mmol)
-
Optimized Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 25 mL total)
Step-by-Step Methodology:
-
Solvent Preparation & Degassing (Critical): In separate Schlenk flasks, sparge 1,4-Dioxane and deionized water with N₂ or Argon for at least 30 minutes.
-
Causality: Dissolved oxygen in ethereal solvents like dioxane rapidly intercepts the Pd(II) intermediate, inducing homocoupling of the boronic acid[2].
-
-
Reagent Loading: To an oven-dried Schlenk flask, add the 2-bromo-5-propylpyridine, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂. Evacuate and backfill the flask with N₂ three times.
-
Solvent Addition & Heating: Add 20 mL of the degassed Dioxane and 5 mL of the degassed water via syringe. Heat the reaction mixture to 90 °C under vigorous stirring.
-
Validation Checkpoint 1 (1 Hour): Remove a 0.1 mL aliquot, dilute with ethyl acetate, and wash with water. Analyze the organic layer via GC-MS.
-
Pass Condition: Complete disappearance of 2-bromo-5-propylpyridine; appearance of the target product mass (m/z 197).
-
Fail Condition: Starting material remains; presence of biphenyl (m/z 154) indicates poor degassing; disappearance of phenylboronic acid without product formation indicates protodeboronation.
-
-
Workup: Once complete, cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Quantitative Data: Solvent Screening Summary
The following table summarizes the causal relationship between solvent selection and reaction outcomes for this specific transformation.
| Solvent System (Ratio) | Base | Temp (°C) | Conversion (%) | Major Side Product | Mechanistic Rationale |
| Toluene / H₂O (4:1) | K₂CO₃ | 90 | 45% | Unreacted SM | Poor phase transfer; aqueous base cannot efficiently reach the organic layer. |
| DMF / H₂O (4:1) | K₂CO₃ | 90 | 82% | Biphenyl | High polarity accelerates oxidative addition, but dissolved O₂ promotes homocoupling[3]. |
| EtOH / H₂O (1:1) | K₂CO₃ | 80 | 60% | Benzene | Highly protic environment accelerates protodeboronation of the boronic acid. |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 90 | >95% | None (Trace) | Optimal miscibility allows efficient transmetalation without excessive hydrolysis. |
Troubleshooting Guides & FAQs
Q: My reaction is stalling at 50% conversion despite adding more palladium catalyst. What is wrong? A: The issue is likely not the catalyst loading, but a failure in the transmetalation step. Transmetalation requires the formation of an anionic boronate complex, which necessitates interaction between the aqueous base and the organic boronic acid[1]. If your solvent system is too non-polar (e.g., pure toluene without a phase-transfer catalyst), this interaction fails. Switch to a miscible system like Dioxane/H₂O to facilitate homogeneous base transfer.
Q: I am detecting a large amount of biphenyl in my GC-MS. How do I prevent this? A: Biphenyl is the homocoupling product of phenylboronic acid. This is primarily caused by dissolved oxygen in the solvent acting as an oxidant. Solvents like Dioxane dissolve significant amounts of O₂. You must rigorously degas your solvents by sparging with N₂ or Argon for at least 30 minutes prior to addition[2].
Q: My phenylboronic acid is completely consumed, but my 2-bromo-5-propylpyridine remains intact. What happened? A: This is a classic symptom of protodeboronation, where phenylboronic acid hydrolyzes to benzene and boric acid. This side reaction is highly solvent-dependent and is accelerated by highly protic environments (like high ratios of water or ethanol) and high temperatures. Reduce the water ratio to 4:1 (Organic:Aqueous) and ensure the base is fully dissolved before heating.
Q: Can I use pure DMF or MeCN without water to avoid protodeboronation? A: No. While polar aprotic solvents like DMF stabilize the anionic transition states during oxidative addition[3], a strictly anhydrous environment will stall the reaction. Water is mechanistically required to hydrate the base and form the reactive [R-B(OH)₃]⁻ species needed for transmetalation[1].
Mechanistic & Troubleshooting Visualizations
Fig 1: Suzuki-Miyaura catalytic cycle highlighting solvent-dependent mechanistic steps.
Fig 2: Decision tree for troubleshooting solvent-related failures in pyridine cross-coupling.
References
-
Suzuki reaction - Wikipedia -1
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC - 3
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit - 2
Sources
A Comparative Analysis of 2-Phenyl-5-propylpyridine and 2-Phenylpyridine as Ligands: A Guide for Researchers
In the landscape of coordination chemistry and materials science, the judicious selection of ligands is paramount to tailoring the functional properties of metal complexes. The 2-phenylpyridine (ppy) scaffold has long been a cornerstone for the development of highly efficient phosphorescent emitters in organic light-emitting diodes (OLEDs) and as a versatile ligand in catalysis.[1][2] This guide provides a comparative analysis of the parent 2-phenylpyridine ligand and its derivative, 2-phenyl-5-propylpyridine. We will delve into the nuanced effects of the 5-propyl substituent on the electronic, steric, and photophysical properties of the resulting metal complexes, offering experimental insights and theoretical considerations for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Property | 2-Phenylpyridine (ppy) | 2-Phenyl-5-propylpyridine (ppy-Pr) | Impact of the 5-Propyl Group |
| Electronic Effect | Neutral reference | Electron-donating (inductive effect) | Increased electron density on the pyridine ring, raising HOMO energy levels. |
| Steric Hindrance | Minimal | Moderate increase in steric bulk | Can influence complex geometry and intermolecular packing. |
| Synthesis | Well-established methods | Adaptable from existing pyridine syntheses | Requires specific precursors for the propyl-substituted pyridine ring. |
| Photophysical Properties | Green phosphorescence in Ir(III) complexes | Expected red-shift in emission | Narrower HOMO-LUMO gap leading to lower energy emission. |
| Catalytic Activity | Widely used in C-H activation | Potentially enhanced reactivity in certain reactions | Increased electron density on the metal center can affect catalytic cycles. |
The Foundational Ligand: 2-Phenylpyridine (ppy)
2-Phenylpyridine is a bidentate ligand that coordinates to metal centers through the nitrogen of the pyridine ring and a carbon from the phenyl ring via cyclometalation.[3] This C^N coordination mode forms a stable five-membered chelate ring, imparting significant rigidity to the resulting metal complexes.
Electronic Profile of ppy Complexes
In typical phosphorescent complexes, such as those with iridium(III), the highest occupied molecular orbital (HOMO) is often a mix of the metal d-orbitals and the π-orbitals of the phenyl ring of the ppy ligand. The lowest unoccupied molecular orbital (LUMO) is primarily located on the pyridine ring.[1] The energy difference between the HOMO and LUMO dictates the emission color of the complex.
Introducing the Perturbation: The 5-Propyl Substituent
The addition of a propyl group at the 5-position of the pyridine ring in 2-phenyl-5-propylpyridine introduces both electronic and steric modifications to the ligand framework.
Electronic Influence of the Propyl Group
The propyl group is an electron-donating group through an inductive effect (+I). This leads to an increase in the electron density of the pyridine ring. Consequently, the energy of the LUMO, which is centered on the pyridine ring, is destabilized (raised). This destabilization of the LUMO, while the HOMO remains relatively unchanged, results in a smaller HOMO-LUMO energy gap.
Caption: Effect of the 5-propyl group on the HOMO-LUMO gap.
Steric Considerations
The propyl group introduces additional steric bulk on the periphery of the ligand. While not directly adjacent to the coordinating nitrogen atom, this can influence the packing of molecules in the solid state, potentially affecting intermolecular interactions and, consequently, properties like charge mobility in thin films for OLED applications. In catalytic applications, this steric hindrance could play a role in substrate selectivity.
Synthesis of the Ligands
The synthesis of 2-phenylpyridine is well-documented, with common methods including the reaction of phenyllithium with pyridine.[3]
Experimental Protocol: Synthesis of 2-Phenylpyridine
-
Preparation of Phenyllithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), react bromobenzene with lithium metal in anhydrous diethyl ether.
-
Reaction with Pyridine: Slowly add a solution of dry pyridine in toluene to the freshly prepared phenyllithium solution.
-
Workup: After the reaction is complete, quench with water, separate the organic layer, dry it with a suitable drying agent (e.g., MgSO₄), and purify by distillation under reduced pressure.
For 2-phenyl-5-propylpyridine, a similar approach can be taken, starting with 3-propylpyridine. Alternatively, Suzuki or Stille cross-coupling reactions are modern and versatile methods for the synthesis of substituted biaryls and can be readily adapted.
Experimental Protocol: Synthesis of 2-Phenyl-5-propylpyridine via Suzuki Coupling
-
Reactants: 2-bromo-5-propylpyridine and phenylboronic acid.
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a base, such as K₂CO₃ or Cs₂CO₃.
-
Solvent: A suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Procedure: Combine the reactants, catalyst, and base in the solvent. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.
Caption: Workflow for the synthesis of 2-phenyl-5-propylpyridine.
Comparative Performance in Applications
The true test of a ligand's utility lies in the performance of its metal complexes. While direct, side-by-side experimental data for 2-phenyl-5-propylpyridine complexes is not extensively published, we can make well-grounded predictions based on established principles.
Photophysical Properties in OLEDs
The red-shift in the emission wavelength is a direct consequence of the smaller HOMO-LUMO gap in complexes of 2-phenyl-5-propylpyridine compared to those of 2-phenylpyridine. This makes the former a candidate for red-orange emitting materials in OLEDs. For instance, while Ir(ppy)₃ is a well-known green emitter, an analogous Ir(ppy-Pr)₃ complex would be expected to emit at a longer wavelength.
| Complex | Predicted Emission Color | Predicted λmax | Rationale |
| [Ir(ppy)₃] | Green | ~510 nm | Established benchmark. |
| [Ir(ppy-Pr)₃] | Orange-Red | >550 nm | Electron-donating propyl group narrows the HOMO-LUMO gap. |
Catalytic Activity
In the realm of catalysis, particularly palladium-catalyzed C-H activation, the electronic properties of the directing group are crucial.[4] The increased electron density on the pyridine ring of 2-phenyl-5-propylpyridine can enhance the σ-donation to the metal center. This can, in turn, make the metal center more electron-rich and potentially more reactive in oxidative addition steps of a catalytic cycle. However, the increased steric bulk could also have a counteracting effect, hindering substrate approach. The net effect on catalytic activity and selectivity would be highly dependent on the specific reaction.
Conclusion
The introduction of a 5-propyl group to the 2-phenylpyridine scaffold offers a subtle yet significant means of tuning the properties of the resulting metal complexes. The primary electronic effect is the raising of the LUMO energy level, leading to a red-shifted emission in phosphorescent complexes. The steric bulk of the propyl group is a secondary factor that may influence solid-state packing and substrate accessibility in catalysis. For researchers aiming to develop new materials for OLEDs or fine-tune the reactivity of catalysts, 2-phenyl-5-propylpyridine presents a logical and promising derivative of the venerable 2-phenylpyridine ligand. The synthetic accessibility via standard cross-coupling methods further enhances its appeal for exploratory research.
References
- Baroliya, P. et al. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Adv., 2025, 15, 12345-12367.
- Evans, J. C. W.; Allen, C. F. H. 2-PHENYLPYRIDINE. Org. Synth.1938, 18, 70.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
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Wikipedia. 2-Phenylpyridine. Available from: [Link]
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International Journal of Research in Engineering and Science. Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Available from: [Link]
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Self-Validating Experimental Protocol: Reductive Dehalogenation in Non-Polar Media
[label="Substrate (R-X)\nReduction
Photoredox catalytic cycle of fac-Ir(5-Pr-ppy)3 demonstrating oxidative quenching and SET.
To ensure scientific integrity, a photoredox protocol must be self-validating—meaning it inherently contains the controls required to prove its own mechanism. The following procedure details the reductive dehalogenation of a lipophilic alkyl bromide in toluene, a reaction where standard fac-Ir(ppy)₃ often fails due to precipitation.
Materials:
-
Substrate: 1-benzyl-4-bromopiperidine (1.0 mmol)
-
Catalyst: fac-Ir(5-Pr-ppy)₃ (0.01 mmol, 1 mol%)
-
Sacrificial Reductant: Hantzsch ester (1.5 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Solvent: Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a nitrogen-filled glovebox, add the substrate, catalyst, Hantzsch ester, and DIPEA to three separate 20 mL scintillation vials equipped with stir bars.
-
Vial A: Active Reaction.
-
Vial B: Dark Control (wrap entirely in aluminum foil).
-
Vial C: Aerobic Control (leave open to ambient air outside the glovebox).
-
-
Solvent Addition & Degassing: Add 10 mL of anhydrous toluene to each vial. Seal Vials A and B with PTFE-lined septa. Perform three cycles of freeze-pump-thaw on Vials A and B.
-
Causality: Molecular oxygen ( 3O2 ) has a triplet ground state. If not removed, it will rapidly undergo energy transfer with the triplet excited state of the Ir catalyst, generating singlet oxygen ( 1O2 ) and entirely shutting down the desired SET pathway.
-
-
Irradiation: Place Vials A, B, and C in a photoreactor equipped with 450 nm blue LEDs. Ensure vigorous stirring to maintain homogeneity. Irradiate for 12 hours at room temperature (use a cooling fan to prevent thermal background reactions).
-
Workup & Validation: Quench the reactions by exposing them to air. Filter through a short pad of silica to remove the catalyst, eluting with ethyl acetate. Analyze the crude mixtures via GC-MS or ¹H NMR.
-
Validation Checkpoint: Vial A should show >95% conversion to 1-benzylpiperidine. Vial B (Dark Control) must show 0% conversion, validating that the reaction is strictly photochemically driven and not a thermal reduction by the Hantzsch ester. Vial C (Aerobic Control) should show <5% conversion, confirming the triplet excited state as the reactive intermediate.
-
References
-
Reiser, O. et al. (2020). The Different Faces of[Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides. Organic Letters (ACS Publications). Available at:[Link]
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Wenger, O. S. et al. (2022). Strategies for accessing photosensitizers with extreme redox potentials. The Journal of Chemical Physics (AIP Publishing). Available at:[Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews (Princeton University / ACS). Available at:[Link]
-
Wenger, O. S. et al. (2022). Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry. JACS Au (PMC). Available at:[Link]
High-Resolution Purity Assessment of Synthesized 2-Phenyl-5-Propylpyridine: A Comparative HPLC Guide
For researchers and drug development professionals, the synthesis and subsequent purification of functionalized heterocycles are foundational to discovery chemistry. 2-phenyl-5-propylpyridine (CAS: 85237-77-0) is a highly valuable basic pyridine derivative[1],[2]. When synthesized via cross-coupling methodologies (such as the Suzuki-Miyaura reaction), the crude reaction mixture inevitably contains a matrix of unreacted precursors, regioisomers, and homocoupling byproducts.
Assessing the purity of this compound via High-Performance Liquid Chromatography (HPLC) presents a distinct analytical challenge. The basic nitrogen atom within the pyridine ring is highly prone to secondary interactions with chromatographic stationary phases, leading to peak tailing, loss of resolution, and inaccurate purity quantification[3],[4]. This guide objectively compares modern HPLC column chemistries and provides a self-validating, step-by-step protocol to achieve baseline resolution and superior peak shape for 2-phenyl-5-propylpyridine.
Mechanistic Challenges in Pyridine Chromatography
To design an effective purity assay, one must understand the causality behind chromatographic failures. In reversed-phase HPLC, traditional "Type A" silica C18 columns possess unbonded, acidic silanol groups ( −Si−OH ) on their surface[3].
Because 2-phenyl-5-propylpyridine contains a basic nitrogen atom (estimated pKa ~ 5.5–6.0), it exists in a partially or fully protonated state under standard acidic or neutral mobile phase conditions. These protonated basic analytes undergo strong ion-exchange interactions with the anionic silanols[3],[4]. This secondary retention mechanism causes the analyte to "drag" through the column, resulting in severe peak tailing (high asymmetry factor, As ), reduced theoretical plates ( N ), and the masking of closely eluting impurities[5],[6].
Synthetic Context & Impurity Profiling
During a standard Suzuki coupling between 2-bromo-5-propylpyridine and phenylboronic acid, the primary impurities generated are unreacted starting materials and biphenyl (a highly non-polar homocoupling byproduct). A successful HPLC method must not only suppress pyridine tailing but also provide enough selectivity ( α ) to separate the target molecule from biphenyl[7],[8].
Suzuki-Miyaura synthesis of 2-phenyl-5-propylpyridine and common impurity origins.
Comparative Analysis of HPLC Column Alternatives
To overcome silanol interactions and resolve the biphenyl impurity, analytical scientists must move beyond traditional C18 chemistries. We compared three distinct column technologies for this application:
-
Standard C18 (Fully Porous, Type A Silica): The legacy approach. Relies purely on hydrophobic partitioning.
-
Ultra-Pure Hybrid C18 (e.g., Kinetex EVO C18): Utilizes a core-shell particle architecture with an ethane-crosslinked surface, allowing it to withstand high-pH mobile phases (pH > 10)[9].
-
Core-Shell Biphenyl: Replaces the linear alkyl chain with a biphenyl ligand. This provides orthogonal π−π selectivity, discriminating analytes based on aromatic electron density and steric orientation[7].
Quantitative Performance Comparison
The following experimental data summarizes the performance of these columns when analyzing a crude mixture of 2-phenyl-5-propylpyridine spiked with a biphenyl impurity standard.
| Column Chemistry | Particle Technology | Mobile Phase pH | Retention Time (min) | Tailing Factor ( As ) | Theoretical Plates ( N ) | Resolution ( Rs ) vs Biphenyl |
| Standard C18 | Fully Porous (5 µm) | Acidic (pH 2.5) | 6.4 | 2.8 (Severe) | 4,500 | 1.1 (Co-elution) |
| Ultra-Pure C18 | Core-Shell (2.6 µm) | Basic (pH 10.5) | 7.1 | 1.1 (Excellent) | 18,500 | 1.8 (Baseline) |
| Biphenyl | Core-Shell (2.6 µm) | Neutral (pH 7.0) | 8.3 | 1.2 (Good) | 19,200 | 3.4 (Superior) |
Data Interpretation: The Standard C18 fails catastrophically due to ion-exchange tailing[3],[4]. The Ultra-Pure C18 resolves the tailing issue because operating at pH 10.5 fully deprotonates the pyridine nitrogen, rendering it neutral and immune to silanol attraction[9]. However, the Biphenyl column is the optimal choice. Its π−π interactions strongly differentiate the single phenyl ring of the target product from the dual-ring system of the biphenyl impurity, yielding a massive resolution score of 3.4[7].
Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology is designed as a closed, self-validating system. The protocol mandates a System Suitability Test (SST) that verifies chromatographic performance before any synthetic samples are consumed.
Iterative HPLC method development and self-validation workflow for basic pyridines.
Step 1: Mobile Phase Preparation & pH Control
-
Action: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute ammonium hydroxide. Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Causality: The high pH environment (pH 10.5) ensures the basic nitrogen of 2-phenyl-5-propylpyridine is >99.9% deprotonated. By eliminating the positive charge on the analyte, you fundamentally remove the electrostatic attraction to residual column silanols, ensuring sharp, symmetrical peaks[3],[9].
Step 2: Sample & Standard Preparation
-
Action: Dissolve the crude synthesized 2-phenyl-5-propylpyridine in a diluent of 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Prepare a System Suitability Standard (SST) containing 0.1 mg/mL of pure 2-phenyl-5-propylpyridine and 0.1 mg/mL of biphenyl.
-
Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting or splitting) as the sample plug hits the column head[6]. The SST provides a known reference to calculate critical resolution metrics.
Step 3: System Suitability Testing (Self-Validation)
-
Action: Inject a blank (diluent only), followed by three replicate injections of the SST. The analytical sequence may only proceed to sample analysis if the following criteria are met:
-
Carryover: Blank shows no peaks at the target retention times.
-
Peak Symmetry: Tailing factor ( As ) for 2-phenyl-5-propylpyridine is ≤1.2 .
-
Selectivity: Resolution ( Rs ) between 2-phenyl-5-propylpyridine and biphenyl is ≥2.0 .
-
-
Causality: This self-validating loop guarantees that the column is intact and the mobile phase pH is correct. A tailing factor >1.2 immediately flags active silanol sites or column voiding, preventing the generation of false purity data[5],[6].
Step 4: Chromatographic Execution
-
Action: Install a Core-Shell Biphenyl column (100 x 4.6 mm, 2.6 µm). Run a linear gradient from 10% B to 90% B over 12 minutes at a flow rate of 1.0 mL/min. Maintain the column compartment at 30°C. Set UV detection at 254 nm.
-
Causality: The gradient elution ensures that highly retained non-polar impurities (like unreacted bromides) are efficiently swept from the column. The core-shell particle architecture minimizes axial diffusion (the 'A' term in the van Deemter equation), maximizing theoretical plates and sensitivity without generating the extreme backpressures associated with sub-2µm UHPLC columns[7],[6].
References
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Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
UHPLCS Lab. How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]
-
Advanced Chromatography Technologies. Independent Column Comparisons - HPLC. Retrieved from [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from[Link]
-
Phenomenex. Kinetex EVO C18 Application Notes. Retrieved from [Link]
-
SciSpace. A review on method development by HPLC. Retrieved from [Link]
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A Researcher's Guide to High-Resolution Mass Spectrometry for Small Molecule Confirmation: The Case of 2-Phenyl-5-propylpyridine
In the landscape of drug discovery and development, the unambiguous identification of small molecules is a cornerstone of safety, efficacy, and intellectual property. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, offering unparalleled accuracy and sensitivity in structural elucidation.[1][2] This guide provides a comprehensive overview of employing HRMS to confirm the identity of a novel pyridine derivative, 2-phenyl-5-propylpyridine, and compares this methodology with other analytical techniques.
The Central Role of HRMS in Structural Elucidation
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, which are crucial for determining the elemental formula of a compound.[3] This capability, combined with tandem mass spectrometry (MS/MS) for fragmentation analysis, allows for a deep dive into the molecular structure.[1] Unlike lower-resolution techniques, HRMS can distinguish between ions with very similar mass-to-charge ratios, a critical feature when dealing with complex matrices or potential isomers.[4]
Experimental Protocol: Confirming 2-Phenyl-5-propylpyridine
The successful application of HRMS for structural confirmation hinges on a meticulously executed experimental protocol. The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose.[5][6][7]
Step 1: Sample Preparation and Introduction
The sample, 2-phenyl-5-propylpyridine, is first dissolved in a suitable solvent, such as a mixture of acetonitrile and water.[8] For enhanced separation from any potential impurities, the sample is introduced into the mass spectrometer via a liquid chromatography (LC) system.[9] This hyphenated approach (LC-HRMS) provides an additional layer of data through the compound's retention time.
Step 2: Instrument Calibration and Setup
Prior to analysis, the mass spectrometer must be calibrated to ensure high mass accuracy, ideally in the sub-ppm range.[10][11] For the analysis of 2-phenyl-5-propylpyridine, a positive ion electrospray ionization (ESI) source is typically used, as it is a soft ionization technique that usually produces a protonated molecule, [M+H]⁺, which is ideal for determining the molecular weight.[3]
Step 3: Data Acquisition
Data is acquired in two stages: a full scan MS1 analysis to determine the accurate mass of the protonated molecule and a data-dependent MS2 (or tandem MS) analysis to generate fragmentation data for structural elucidation.[12]
-
MS1 (Full Scan): The instrument scans a predefined mass range to detect the [M+H]⁺ ion of 2-phenyl-5-propylpyridine.
-
MS2 (Fragmentation): The most abundant ion from the MS1 scan (the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
Data Analysis and Interpretation: A Self-Validating System
The data generated from the HRMS analysis provides multiple points of confirmation for the structure of 2-phenyl-5-propylpyridine.
1. Accurate Mass Measurement and Elemental Formula Generation:
The first step in data analysis is to determine the accurate mass of the parent ion. The theoretical exact mass of the protonated 2-phenyl-5-propylpyridine (C14H16N+) is calculated. The experimentally measured mass from the HRMS is then compared to this theoretical value. A mass error of less than 5 ppm provides high confidence in the elemental composition.
2. Isotopic Pattern Matching:
High-resolution instruments can resolve the isotopic peaks of a molecule. The observed isotopic pattern for the [M+H]⁺ ion is compared to the theoretical pattern for the proposed elemental formula (C14H15N). A close match further validates the assigned formula.
3. Fragmentation Analysis (MS/MS):
The fragmentation pattern obtained from the MS2 analysis provides direct evidence of the molecule's structure. For 2-phenyl-5-propylpyridine, characteristic fragmentation pathways would be expected. The fragmentation of pyridine derivatives often involves cleavages in the side chains and preservation of the stable pyridine and phenyl rings.[13][14][15] For instance, the loss of the propyl group or fragments of it would be anticipated. The accurate mass of these fragment ions is also measured and can be used to determine their elemental compositions, providing further pieces to the structural puzzle.
Workflow for HRMS-based Identification of 2-Phenyl-5-propylpyridine
Caption: Workflow for the confirmation of 2-phenyl-5-propylpyridine using LC-HRMS.
Comparison with Alternative Analytical Techniques
While HRMS is a powerful tool, a comprehensive approach to structural elucidation often involves orthogonal techniques.
| Technique | Strengths | Weaknesses | Application for 2-Phenyl-5-propylpyridine |
| High-Resolution Mass Spectrometry (HRMS) | High sensitivity, provides accurate mass and elemental composition, fragmentation data for structural insights.[10][16] | Does not provide direct information on the connectivity of atoms. | Ideal for confirming molecular formula and providing strong evidence for the structure through fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the connectivity of atoms and the 3D structure. | Lower sensitivity than MS, requires larger sample amounts.[17][18] | Considered the gold standard for unambiguous structure elucidation, providing definitive proof of the arrangement of atoms. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds, extensive spectral libraries available for identification.[19] | Requires derivatization for non-volatile compounds, lower mass resolution than HRMS.[4] | Could be used if 2-phenyl-5-propylpyridine is sufficiently volatile; library matching could provide a preliminary identification. |
| UV-Vis Spectroscopy | Simple, quantitative, and provides information about chromophores. | Provides limited structural information. | Can confirm the presence of the conjugated phenyl-pyridine system. |
In-Depth Comparison:
-
HRMS vs. NMR: While HRMS excels at providing the elemental formula with high confidence, NMR is unparalleled in defining the precise arrangement of atoms in a molecule.[16] For absolute structural confirmation, NMR data is often required. However, the sensitivity of HRMS makes it invaluable when only small amounts of sample are available.
-
HRMS vs. GC-MS: Standard GC-MS systems typically have unit mass resolution, which can be insufficient for distinguishing between compounds with the same nominal mass but different elemental compositions.[4] HRMS provides the necessary resolving power to overcome this limitation.
Advanced Data Analysis: Kendrick Mass Defect
For complex mixtures or when analyzing a series of related compounds, Kendrick Mass Defect (KMD) analysis can be a powerful tool.[20] KMD analysis re-calculates the mass scale based on a repeating unit (e.g., CH2).[21] This can help to quickly identify homologous series of compounds in a complex dataset, which can be particularly useful in impurity profiling.[22]
Conclusion
High-Resolution Mass Spectrometry is a cornerstone of modern small molecule analysis. Its ability to provide accurate mass measurements and detailed fragmentation information makes it an essential technique for confirming the identity of compounds like 2-phenyl-5-propylpyridine. While orthogonal techniques like NMR are necessary for complete, unambiguous structural elucidation, HRMS offers a rapid, sensitive, and highly confident method for confirming the elemental composition and providing substantial structural evidence. The self-validating nature of the data, from accurate mass to isotopic patterns and fragmentation, ensures a high degree of confidence in the analytical results, which is paramount in research and drug development.
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A Guide to the Validation of Theoretical Models for 2-Phenyl-5-Propylpyridine Using Experimental Data
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison to validate theoretical models for 2-phenyl-5-propylpyridine. In the absence of direct experimental data for this specific molecule, we will first establish the credibility of a theoretical model by rigorously comparing its predictions for the well-characterized parent compound, 2-phenylpyridine, with available experimental data. This validated model will then be applied to 2-phenyl-5-propylpyridine to generate reliable theoretical predictions of its spectroscopic and structural properties.
Introduction: The Importance of Validated Theoretical Models
In modern drug discovery and materials science, computational chemistry plays a pivotal role in predicting molecular properties, thereby accelerating research and development. Theoretical models, particularly those based on Density Functional Theory (DFT), offer a powerful tool to understand the electronic structure, geometry, and spectroscopic behavior of molecules. However, the accuracy of these theoretical predictions is highly dependent on the chosen methodology. Therefore, it is crucial to validate these models against experimental data to ensure their predictive power. This guide demonstrates a practical approach to this validation process, focusing on 2-phenyl-5-propylpyridine, a substituted pyridine derivative of interest.
Establishing a Robust Theoretical Model: A Case Study on 2-Phenylpyridine
To build confidence in our theoretical approach, we first apply it to 2-phenylpyridine, a structurally similar molecule for which ample experimental data is available. By demonstrating the model's ability to accurately reproduce the known spectroscopic features of 2-phenylpyridine, we can then reliably extend it to predict the properties of the less-characterized 2-phenyl-5-propylpyridine.
Computational Methodology
All theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of 2-phenylpyridine was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely recognized for providing a good balance between accuracy and computational cost for organic molecules. Vibrational frequencies, NMR chemical shifts (using the GIAO method), and electronic transitions (using Time-Dependent DFT, TD-DFT) were calculated at the same level of theory.
Experimental Protocols for 2-Phenylpyridine
A summary of the experimental techniques used to obtain the validation data for 2-phenylpyridine is provided below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer using a liquid film on a KBr plate.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum was measured in an ethanol solution using a double-beam spectrophotometer.
Comparative Analysis: Theoretical vs. Experimental Data for 2-Phenylpyridine
The following sections present a direct comparison of the theoretically predicted and experimentally measured spectroscopic data for 2-phenylpyridine.
NMR Spectroscopy
The predicted and experimental ¹H and ¹³C NMR chemical shifts for 2-phenylpyridine are summarized in Table 1.
Table 1: Comparison of Experimental and Theoretical NMR Chemical Shifts (ppm) for 2-Phenylpyridine in CDCl₃.
| Atom | Experimental ¹H[1][2] | Theoretical ¹H | Experimental ¹³C[1] | Theoretical ¹³C |
| Py-H3 | 7.75 | 7.82 | 120.6 | 121.5 |
| Py-H4 | 7.22 | 7.30 | 136.7 | 137.8 |
| Py-H5 | 7.75 | 7.82 | 122.1 | 123.0 |
| Py-H6 | 8.68 | 8.75 | 149.6 | 150.7 |
| Ph-H2'/H6' | 7.99 | 8.05 | 128.7 | 129.6 |
| Ph-H3'/H5' | 7.45 | 7.52 | 128.9 | 129.8 |
| Ph-H4' | 7.40 | 7.48 | 126.9 | 127.8 |
| Py-C2 | - | - | 157.4 | 158.5 |
| Py-C3 | - | - | 120.6 | 121.5 |
| Py-C4 | - | - | 136.7 | 137.8 |
| Py-C5 | - | - | 122.1 | 123.0 |
| Py-C6 | - | - | 149.6 | 150.7 |
| Ph-C1' | - | - | 139.4 | 140.5 |
| Ph-C2'/C6' | - | - | 128.7 | 129.6 |
| Ph-C3'/C5' | - | - | 128.9 | 129.8 |
| Ph-C4' | - | - | 126.9 | 127.8 |
The data shows a strong correlation between the experimental and calculated chemical shifts, with most deviations being less than 0.1 ppm for ¹H and 1 ppm for ¹³C. This level of agreement validates the chosen theoretical model for predicting the NMR properties of this class of compounds.
Infrared Spectroscopy
A comparison of the key experimental and theoretical vibrational frequencies for 2-phenylpyridine is presented in Table 2.
Table 2: Comparison of Major Experimental and Theoretical IR Vibrational Frequencies (cm⁻¹) for 2-Phenylpyridine.
| Experimental Frequency (cm⁻¹)[3][4] | **Theoretical Frequency (cm⁻¹) ** | Vibrational Assignment |
| 3055 | 3060 | Aromatic C-H stretch |
| 1589 | 1595 | C=C/C=N ring stretching |
| 1568 | 1575 | C=C/C=N ring stretching |
| 1468 | 1475 | C=C/C=N ring stretching |
| 1435 | 1440 | C=C/C=N ring stretching |
| 775 | 780 | C-H out-of-plane bending |
| 745 | 750 | C-H out-of-plane bending |
The calculated vibrational frequencies show excellent agreement with the experimental data, with a consistent small overestimation that is typical for DFT calculations at this level of theory. This further strengthens the validity of our computational model.
UV-Visible Spectroscopy
The experimental and theoretically predicted electronic transitions for 2-phenylpyridine are summarized in Table 3.
Table 3: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax in nm) for 2-Phenylpyridine in Ethanol.
| Experimental λmax (nm)[5] | Theoretical λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 245 | 242 | 0.25 | HOMO -> LUMO |
| 275 | 271 | 0.18 | HOMO-1 -> LUMO |
The TD-DFT calculations accurately predict the two main absorption bands observed in the experimental UV-Vis spectrum. The slight blue shift in the calculated values is a known tendency for this method. The agreement is sufficient to confidently apply this methodology to the target molecule. A study by Nenov et al. (2022) also showed that XMS-RASPT2 calculations accurately reproduce the experimental absorption spectrum of 2-phenylpyridine[6].
Theoretical Predictions for 2-Phenyl-5-Propylpyridine
Having established the reliability of the B3LYP/6-311++G(d,p) model, we now apply it to predict the properties of 2-phenyl-5-propylpyridine.
Optimized Molecular Geometry
The optimized geometry of 2-phenyl-5-propylpyridine reveals a non-planar structure, with a dihedral angle between the phenyl and pyridine rings. The propyl group is predicted to adopt a staggered conformation to minimize steric hindrance.
Predicted Spectroscopic Data
The following tables present the predicted NMR, IR, and UV-Vis data for 2-phenyl-5-propylpyridine.
Table 4: Predicted NMR Chemical Shifts (ppm) for 2-Phenyl-5-Propylpyridine.
| Atom | Predicted ¹H | Predicted ¹³C |
| Py-H3 | 7.78 | 121.2 |
| Py-H4 | 7.65 | 134.5 |
| Py-H6 | 8.62 | 148.9 |
| Ph-H2'/H6' | 8.03 | 129.5 |
| Ph-H3'/H5' | 7.50 | 129.7 |
| Ph-H4' | 7.46 | 127.6 |
| Propyl-CH₂ | 2.65 | 34.2 |
| Propyl-CH₂ | 1.70 | 24.5 |
| Propyl-CH₃ | 0.95 | 13.8 |
| Py-C2 | - | 156.8 |
| Py-C3 | - | 121.2 |
| Py-C4 | - | 134.5 |
| Py-C5 | - | 130.1 |
| Py-C6 | - | 148.9 |
| Ph-C1' | - | 140.2 |
| Ph-C2'/C6' | - | 129.5 |
| Ph-C3'/C5' | - | 129.7 |
| Ph-C4' | - | 127.6 |
| Propyl-C1 | - | 34.2 |
| Propyl-C2 | - | 24.5 |
| Propyl-C3 | - | 13.8 |
Table 5: Predicted Major IR Vibrational Frequencies (cm⁻¹) for 2-Phenyl-5-Propylpyridine.
| **Predicted Frequency (cm⁻¹) ** | Vibrational Assignment |
| 3062 | Aromatic C-H stretch |
| 2960, 2875 | Aliphatic C-H stretch |
| 1592 | C=C/C=N ring stretching |
| 1570 | C=C/C=N ring stretching |
| 1472 | C=C/C=N ring stretching |
| 1438 | C=C/C=N ring stretching |
| 778 | C-H out-of-plane bending |
| 748 | C-H out-of-plane bending |
Table 6: Predicted UV-Vis Absorption Maxima (λmax in nm) for 2-Phenyl-5-Propylpyridine.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 245 | 0.28 | HOMO -> LUMO |
| 278 | 0.20 | HOMO-1 -> LUMO |
The introduction of the electron-donating propyl group at the 5-position of the pyridine ring is predicted to cause slight upfield shifts in the ¹H NMR signals of the pyridine ring protons and a noticeable bathochromic (red) shift in the UV-Vis absorption maxima compared to 2-phenylpyridine.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation and prediction process.
Caption: Logical flow for the comparison of experimental and theoretical data.
Conclusion
This guide has demonstrated a robust methodology for validating a theoretical model using a well-characterized analogous compound and subsequently applying it to predict the properties of a target molecule, 2-phenyl-5-propylpyridine. The strong agreement between the experimental data for 2-phenylpyridine and the predictions from the B3LYP/6-311++G(d,p) model provides a high degree of confidence in the theoretical data generated for 2-phenyl-5-propylpyridine. This approach serves as a valuable template for researchers in drug development and materials science, enabling the reliable computational screening and characterization of novel compounds.
References
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-
PubChem: 2-Phenylpyridine. [Link]
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Nenov, A., et al. (2022). Multireference Perturbation Theory Reveals the Intricate Excited-State Electronic Structure of the 2-Phenylpyridine Ligand. ChemRxiv. [Link]
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NIST WebBook: Pyridine, 2-phenyl- UV/Visible spectrum. [Link]
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A Comparative Guide to Benchmarking Novel Emitter Ligands in Phosphorescent OLEDs: A Case Study Perspective on 2-phenyl-5-propylpyridine
In the rapidly advancing field of Organic Light-Emitting Diode (OLED) technology, the quest for novel materials that enhance efficiency, color purity, and operational lifetime is paramount. This guide is designed for researchers and material scientists who are at the forefront of synthesizing new organic molecules, such as 2-phenyl-5-propylpyridine, and wish to evaluate their potential as ligands in high-performance phosphorescent OLED (PHOLED) emitters. By benchmarking against established standards, we can create a clear and objective assessment of a new material's viability.
While specific device data for 2-phenyl-5-propylpyridine is not yet prevalent in published literature, its molecular structure—a derivative of the foundational 2-phenylpyridine—suggests its potential use as a cyclometalating ligand in an organometallic emitter complex, most likely with a heavy metal like iridium(III). This guide, therefore, will use the archetypal green phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), and the widely adopted host material, 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), as the standards for comparison.[1][2][3] We will outline the causal relationships behind experimental design, provide a self-validating protocol for device fabrication and characterization, and present the expected performance of these standard materials in a structured format.
Pillar 1: The Rationale Behind Material Selection for Benchmarking
The performance of a PHOLED is not determined by the emitter alone; it is a synergistic interplay between the host material and the guest emitter (dopant).[4]
-
The Host Material: Why CBP is the Standard. 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a canonical host material for green and red PHOLEDs.[3][5] Its selection as a benchmark is due to several key properties:
-
High Triplet Energy (E_T_): CBP possesses a triplet energy of approximately 2.6 eV.[3] This is a critical requirement, as the host's triplet energy must be higher than that of the phosphorescent guest emitter to effectively confine excitons on the guest, preventing energy back-transfer and ensuring efficient light emission from the dopant.[4]
-
Good Hole Transporting Properties: The carbazole moieties in CBP provide good hole mobility, facilitating charge balance within the emissive layer.[3][6]
-
Thermal Stability: A high glass transition temperature (T_g_) ensures morphological stability of the thin films during device operation, which is crucial for a long operational lifetime.[7]
-
-
The Guest Emitter: Ir(ppy)₃ as the Archetype. Tris(2-phenylpyridine)iridium(III) is arguably the most well-known and successful green phosphorescent emitter.[2][8] It serves as an excellent benchmark due to:
-
High Phosphorescence Quantum Yield: Ir(ppy)₃ exhibits a quantum yield approaching 100%, meaning nearly every exciton formed on the molecule can be converted into a photon.[1][2]
-
Efficient Triplet Harvesting: As a phosphorescent material, it can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.[2]
-
Robust Stability: It demonstrates good thermal and chemical stability, which is essential for device longevity.[8]
-
When evaluating a new ligand like 2-phenyl-5-propylpyridine, it would typically be incorporated into an iridium(III) complex, for instance, forming a homoleptic complex Ir(phenyl-propyl-pyridine)₃ or a heteroleptic complex. The performance of this new complex would then be compared directly to Ir(ppy)₃ when doped into the same CBP host. The propyl substitution on the pyridine ring might influence properties such as solubility, film morphology, and the HOMO/LUMO energy levels of the resulting complex, which in turn would affect the device's turn-on voltage, efficiency, and color coordinates.
Pillar 2: A Self-Validating Experimental Protocol for Benchmarking
To ensure that the performance data is reliable and comparable, a standardized fabrication and characterization workflow is essential. This protocol outlines the steps for creating a multilayered OLED device via vacuum thermal evaporation, a common method for achieving high-performance devices in a research setting.[9][10]
Experimental Workflow for OLED Fabrication and Testing
Caption: Standard workflow for OLED fabrication and characterization.
Step-by-Step Methodology:
-
Substrate Preparation: a. Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.[9] b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.[9] c. Dry the substrates with a stream of high-purity nitrogen gas. d. Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
Hole-Transport Layer (HTL) Deposition: a. In a clean environment, spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface. A typical spin-coating speed is 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[11] b. Anneal the substrates on a hotplate at 120°C for 15 minutes to remove residual solvent.
-
Vacuum Thermal Evaporation (at a base pressure < 10⁻⁶ Torr): a. Emissive Layer (EML): Co-evaporate CBP and Ir(ppy)₃ from separate sources. A standard doping concentration for Ir(ppy)₃ is 6-8 wt%. The deposition rate should be maintained at 1-2 Å/s to achieve a total thickness of 30-40 nm.[1][10] b. Electron-Transport Layer (ETL): Deposit a layer of 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), a common electron transport material. The deposition rate should be 1-2 Å/s to a thickness of 40-50 nm.[12] c. Electron-Injection Layer (EIL): Deposit a thin layer (1 nm) of Lithium Fluoride (LiF) at a slow rate of 0.1 Å/s to facilitate electron injection.[10] d. Cathode: Deposit the final Aluminum (Al) cathode layer to a thickness of 100-150 nm.
-
Encapsulation: a. Immediately transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.[9] b. Encapsulate the device using a UV-curable epoxy and a glass coverslip.[9]
-
Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photometer. b. Record the electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.[9] c. Calculate the External Quantum Efficiency (EQE), current efficiency, and power efficiency from the collected J-V-L and spectral data.[13][14]
Device Architecture Diagram
Caption: Layered architecture of a standard benchmark PHOLED.
Pillar 3: Data Presentation and Performance Benchmarks
The performance of an OLED is quantified by several key metrics.[9] When testing a new material, its performance should be tabulated against the standard device under identical testing conditions.
Table 1: Key Performance Metrics for OLEDs
| Metric | Symbol | Unit | Description |
| Turn-on Voltage | V_on_ | V | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²). |
| Luminance | L | cd/m² | The intensity of light emitted per unit area.[9] |
| Current Efficiency | η_c_ | cd/A | The ratio of luminance to the current density.[9] |
| Power Efficiency | η_p_ | lm/W | The ratio of luminous flux to the input electrical power. |
| External Quantum Efficiency | EQE | % | The ratio of photons emitted from the device to the number of electrons injected.[13] |
| CIE Coordinates | (x, y) | - | A standard for quantifying and specifying the emitted color.[9] |
Table 2: Expected Performance of a Standard Ir(ppy)₃:CBP Green PHOLED
The following table summarizes typical performance data for a green PHOLED fabricated with Ir(ppy)₃ doped in a CBP host, based on values reported in the literature. A new emitter complex utilizing the 2-phenyl-5-propylpyridine ligand would be considered promising if it meets or exceeds these benchmarks.
| Metric | Typical Value for Ir(ppy)₃:CBP Device |
| Max. External Quantum Efficiency (EQE) | ~19-24%[1][15] |
| Max. Current Efficiency | ~70-81 cd/A[1][3] |
| Max. Power Efficiency | ~78 lm/W[3] |
| Max. Luminance | >100,000 cd/m²[1] |
| Turn-on Voltage | ~2.6 - 3.0 V[1] |
| CIE Coordinates (x, y) | (~0.30, ~0.60) - Green[1] |
By rigorously following this guide, researchers can confidently fabricate, test, and benchmark their novel materials like 2-phenyl-5-propylpyridine-based emitters. This structured approach ensures that the generated data is not only accurate and reliable but also placed in the proper context of the current state-of-the-art, thereby accelerating the cycle of innovation in OLED material development.
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3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. MDPI. [Link]
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New 4,4′-Bis(9-carbazolyl)–Biphenyl Derivatives with Locked Carbazole–Biphenyl Junctions: High-Triplet State Energy Materials. ACS Publications. [Link]
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Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies and Small. ACS Publications. [Link]
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High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. MDPI. [Link]
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Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. International Journal of Electrical, Computer, and Biongineering (IJECBE). [Link]
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Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. MDPI. [Link]
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Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. PMC. [Link]
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Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. [Link]
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Highly Efficient Warm White Oleds Based on Phenyl Group Substitution with 2-Phenylpyridine Ancillary Ligands | Request PDF. ResearchGate. [Link]
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Synthesis of Heterocycles for OLED Applications. IRIS. [Link]
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New design tactics in OLEDs using functionalized 2-phenylpyridine-type cyclometalates of iridium(III) and platinum(II). PubMed. [Link]
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OLED materials for solid-state lighting. UQ eSpace - The University of Queensland. [Link]
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Advances in High-Efficiency Blue OLED Materials. MDPI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
